molecular formula C7H14N4O3 B15616093 Dinotefuran-d3

Dinotefuran-d3

Cat. No.: B15616093
M. Wt: 205.23 g/mol
InChI Key: YKBZOVFACRVRJN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinotefuran-d3 is a useful research compound. Its molecular formula is C7H14N4O3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14N4O3

Molecular Weight

205.23 g/mol

IUPAC Name

1-nitro-3-(oxolan-3-ylmethyl)-2-(trideuteriomethyl)guanidine

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3

InChI Key

YKBZOVFACRVRJN-FIBGUPNXSA-N

Origin of Product

United States

Foundational & Exploratory

Dinotefuran-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isotopically Labeled Neonicotinoid Insecticide

Abstract

Dinotefuran-d3 is the deuterated form of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its chemical structure and physicochemical properties, outlines a putative synthesis pathway, and presents a detailed experimental protocol for its use as an internal standard in the quantitative analysis of Dinotefuran in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide illustrates the mechanism of action of Dinotefuran and a typical analytical workflow through detailed diagrams.

Introduction

Dinotefuran is a broad-spectrum neonicotinoid insecticide effective against a variety of sucking insects.[1] Its mode of action involves the disruption of the insect nervous system by acting as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] this compound, an isotopically labeled analog of Dinotefuran, serves as an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). The use of deuterated internal standards like this compound allows for highly accurate and precise quantification of the parent compound in complex samples by compensating for matrix effects and variations in sample preparation and instrument response.[4][5]

Chemical Structure and Properties

This compound is structurally identical to Dinotefuran, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group.

Chemical Structure:

  • Dinotefuran: (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine

  • This compound: (RS)-1-(methyl-d3)-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine

The key physicochemical properties of Dinotefuran and this compound are summarized in the table below. The properties of this compound are expected to be very similar to those of Dinotefuran, with a slight increase in molecular weight due to the presence of deuterium.

PropertyDinotefuranThis compound
Molecular Formula C₇H₁₄N₄O₃C₇H₁₁D₃N₄O₃
Molecular Weight 202.21 g/mol 205.23 g/mol
CAS Number 165252-70-01126368-82-7
Appearance White crystalline solidWhite to off-white solid
Melting Point 107.5 °CNot explicitly available, expected to be similar to Dinotefuran.
Solubility Soluble in water, acetone, and methanol.[5]Expected to have similar solubility to Dinotefuran.

Experimental Protocols

Putative Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the known synthesis of Dinotefuran and general methods for isotopic labeling, a plausible synthetic route can be proposed. The key step would involve the use of a deuterated methylating agent. One common approach for the synthesis of Dinotefuran involves the reaction of 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine with 3-(tetrahydrofurfuryl)amine.[6] To introduce the deuterium label, a deuterated analogue of one of the precursors would be required. A potential strategy involves the use of deuterated methylamine (B109427) (CD₃NH₂) in the formation of the triazine ring.

Proposed Reaction Scheme:

  • Synthesis of a deuterated precursor: Reaction of methyl-d3-amine (B1598088) with appropriate reagents to form a deuterated intermediate, such as 1-(methyl-d3)-2-nitroguanidine.

  • Condensation: Reaction of the deuterated intermediate with 3-(tetrahydrofurfuryl)amine to yield this compound.

It is important to note that this is a generalized scheme, and optimization of reaction conditions would be necessary to achieve a good yield and purity. The synthesis of isotopically labeled compounds is often a specialized process.[7]

Quantitative Analysis of Dinotefuran in Food Matrices using LC-MS/MS with this compound Internal Standard

This protocol describes a general method for the determination of Dinotefuran residues in a food matrix (e.g., fruits, vegetables) using an isotope dilution LC-MS/MS method.[4][8][9][10][11]

3.2.1. Materials and Reagents

  • Dinotefuran analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

3.2.2. Sample Preparation (QuEChERS Method)

  • Homogenize a representative sample of the food matrix.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer the aliquot to a dSPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dinotefuran203.1157.115
Dinotefuran203.1129.120
This compound206.1160.115

(Note: These are example transitions and should be optimized for the specific instrument used.)

3.2.4. Data Analysis and Quantification

  • Construct a calibration curve using standards of Dinotefuran at various concentrations, each containing a fixed concentration of the this compound internal standard.

  • Plot the ratio of the peak area of the Dinotefuran analyte to the peak area of the this compound internal standard against the concentration of the Dinotefuran analyte.

  • Calculate the concentration of Dinotefuran in the samples by interpolating the peak area ratio from the calibration curve.

Visualizations

Mechanism of Action of Dinotefuran

Dinotefuran acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.[2][3][12]

Dinotefuran_Mechanism_of_Action cluster_synapse Insect Synapse cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Presynaptic Presynaptic Neuron ACH Acetylcholine (ACh) Presynaptic->ACH releases Postsynaptic Postsynaptic Neuron Continuous_Stimulation Continuous Stimulation Postsynaptic->Continuous_Stimulation nAChR nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates ACH->nAChR binds to Dinotefuran Dinotefuran Dinotefuran->nAChR binds to (agonist) Nerve_Impulse Nerve Impulse Ion_Channel->Postsynaptic depolarizes Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death Analytical_Workflow Sample Sample Collection (e.g., Fruit, Vegetable) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction IS_Spiking Internal Standard Spiking (this compound) Extraction->IS_Spiking Cleanup Cleanup (dSPE) IS_Spiking->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Processing Data Processing LCMS->Data_Processing Quantification Quantification Data_Processing->Quantification Report Final Report Quantification->Report

References

Synthesis and Isotopic Labeling of Dinotefuran-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Dinotefuran-d3. Dinotefuran (B1670701), a neonicotinoid insecticide, is notable for its furanicotinyl group and its mechanism of action as an agonist of insect nicotinic acetylcholine (B1216132) receptors.[1][2][3] The deuterated analog, this compound, serves as a critical internal standard for quantitative analysis by mass spectrometry-based methods in metabolism, pharmacokinetic, and environmental fate studies.[4] This document outlines a plausible synthetic pathway, details the necessary experimental protocols, presents available quantitative data, and includes a visual representation of the synthetic workflow.

Introduction

Dinotefuran, chemically known as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a third-generation neonicotinoid insecticide.[1] Its unique structure, which lacks a chlorinated aromatic heterocyclic ring, contributes to its distinct mode of action. Isotropically labeled internal standards are indispensable for accurate quantification in analytical studies. This compound, with deuterium (B1214612) atoms on the N-methyl group, provides a stable and reliable standard for such applications.[4][5]

Synthetic Pathway

The synthesis of this compound involves a multi-step process culminating in the reaction of a deuterated methylamine (B109427) precursor with appropriate intermediates to construct the final molecule. The key strategic element is the introduction of the deuterium label at an early and stable position in the synthesis. The most logical and widely practiced approach is the use of commercially available or synthesized methylamine-d3.

The overall synthetic scheme can be envisioned as follows:

  • Preparation of Methylamine-d3 Hydrochloride: This key isotopically labeled precursor can be synthesized via multiple routes, with a common method involving the reduction of nitromethane-d3.[6]

  • Formation of 1-Methyl-d3-3-nitroguanidine: Methylamine-d3 is reacted with a nitroguanidine (B56551) precursor, such as N-Nitro-S-methylisothiourea, to form the deuterated nitroguanidine intermediate.

  • Synthesis of (Tetrahydro-3-furanyl)methanamine: This side chain is typically prepared from precursors like 3-hydroxymethyl tetrahydrofuran (B95107).[7]

  • Final Condensation: The deuterated nitroguanidine intermediate is reacted with (tetrahydro-3-furanyl)methanamine to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

ParameterValueReference
Molecular Formula C₇H₁₁D₃N₄O₃[5]
Molecular Weight 205.23 g/mol [5]
Isotopic Enrichment ≥99 atom % D[5]
Chemical Purity ≥95.82%[4]
Precursor Ion (m/z) 206 [M+H]⁺[8][9]
Fragment Ions (m/z) 160, 132[8][9][10]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature, a plausible procedure can be constructed based on known reactions for the unlabeled compound and general organic synthesis principles.

Synthesis of 1-Methyl-d3-3-nitroguanidine

This procedure is adapted from known methods for the synthesis of N-methyl-N'-nitroguanidine.[11][12][13]

  • To a stirred aqueous solution of methylamine-d3 hydrochloride, add an equimolar amount of a suitable base (e.g., sodium hydroxide) at 0-5 °C to liberate the free methylamine-d3.

  • In a separate vessel, dissolve nitroguanidine in water.

  • Slowly add the aqueous nitroguanidine solution to the cold methylamine-d3 solution.

  • Allow the reaction mixture to stir at a controlled temperature, typically between 20-40°C, for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-d3-3-nitroguanidine.

Synthesis of (Tetrahydro-3-furanyl)methanamine

This intermediate is commercially available but can also be synthesized. One common route involves the reduction of 3-cyanotetrahydrofuran.

Synthesis of this compound

This final step involves the condensation of the two key intermediates. A common method for synthesizing unlabeled Dinotefuran involves the reaction of 1,3-dimethyl-2-nitroisourea with 3-tetrahydrofurfurylamine. A plausible adaptation for the labeled synthesis is as follows:

  • A more direct approach for the final step would be the reaction of 1-methyl-d3-3-nitroguanidine with a derivative of (tetrahydro-3-furanyl)methanamine. A possible route involves the reaction with 3-(methanesulfonyloxymethyl)tetrahydrofuran.

  • Dissolve 1-methyl-d3-3-nitroguanidine and an equimolar amount of 3-(methanesulfonyloxymethyl)tetrahydrofuran in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_of_Dinotefuran_d3 cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Nitromethane_d3 Nitromethane-d3 Methylamine_d3 Methylamine-d3 Hydrochloride Nitromethane_d3->Methylamine_d3 Reduction Tetrahydrofuran_3_carboxaldehyde Tetrahydrofuran- 3-carboxaldehyde THF_amine (Tetrahydro-3-furanyl) -methanamine Tetrahydrofuran_3_carboxaldehyde->THF_amine Reductive Amination Nitroguanidine Nitroguanidine NMG_d3 1-Methyl-d3-3- nitroguanidine Nitroguanidine->NMG_d3 Reaction Methylamine_d3->NMG_d3 Dinotefuran_d3 This compound THF_amine->Dinotefuran_d3 NMG_d3->Dinotefuran_d3 Condensation

Caption: Proposed synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a crucial process for providing an essential analytical standard for researchers in various scientific fields. While a detailed, publicly available protocol is scarce, a robust synthetic strategy can be devised based on established chemical transformations. This guide provides a foundational understanding of the synthesis, presenting a plausible experimental approach and summarizing the available quantitative data. The provided workflow diagram offers a clear visual representation of the synthetic logic. Further research and publication of detailed synthetic procedures would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dinotefuran-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran-d3 is the deuterated form of Dinotefuran, a third-generation neonicotinoid insecticide.[1][2] The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its chemical and physical properties are nearly identical to those of Dinotefuran, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantification. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and protocols for its use in a research setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its application as an analytical standard, influencing its solubility, stability, and chromatographic behavior.

PropertyValueReference
Molecular Formula C₇D₃H₁₁N₄O₃[3]
Molecular Weight 205.23 g/mol [4]
Accurate Mass 205.1254 g/mol [3]
Melting Point 102-103°C[5]
Physical Form Off-White to Pale Beige Solid[5]
Solubility Chloroform (Slightly), Methanol (B129727) (Slightly)[5]
Storage Temperature -20°C Freezer, under inert atmosphere, hygroscopic[5]

Mechanism of Action and Signaling Pathway

Dinotefuran, and by extension this compound, acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[1][6][7] This binding disrupts the normal transmission of nerve impulses, leading to excitation, paralysis, and eventual death of the insect.[8] The signaling pathway initiated by the binding of an agonist like Dinotefuran to nAChRs is complex and can lead to various cellular responses.

Below is a diagram illustrating a simplified signaling pathway involving the activation of nicotinic acetylcholine receptors.

signaling_pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) nAChR->Ion_Channel Activates Dinotefuran Dinotefuran / this compound (Agonist) Dinotefuran->nAChR Binds to Depolarization Membrane Depolarization Ion_Channel->Depolarization Nerve_Impulse Disruption of Nerve Impulse Depolarization->Nerve_Impulse Cellular_Response Insect Paralysis & Death Nerve_Impulse->Cellular_Response

Figure 1: Simplified signaling pathway of Dinotefuran's action on nicotinic acetylcholine receptors.

Experimental Protocols

Synthesis of this compound
Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard (IS) to ensure the accuracy and precision of Dinotefuran quantification in various matrices. The following is a generalized protocol for the analysis of Dinotefuran in a sample matrix (e.g., agricultural products, environmental samples) using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • Dinotefuran analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Sample matrix (e.g., fruit homogenate, water sample)

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

2. Standard Preparation:

  • Prepare stock solutions of Dinotefuran and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Dinotefuran by serial dilution of the stock solution with an appropriate solvent (e.g., methanol/water).

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (QuEChERS method is commonly adapted):

  • To a known amount of the homogenized sample (e.g., 10 g), add a specific volume of the this compound internal standard working solution.

  • Add extraction solvent (e.g., acetonitrile) and appropriate salts (e.g., magnesium sulfate, sodium chloride).

  • Vortex or shake vigorously to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic layer.

  • Take an aliquot of the supernatant for cleanup, which may involve dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences.

  • Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

    • Injection Volume: 5-10 µL.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Dinotefuran and this compound need to be optimized. For example, for Dinotefuran, a transition might be m/z 203 -> 157. For this compound, it would be m/z 206 -> 160.

5. Data Analysis:

  • Integrate the peak areas for both the Dinotefuran and this compound MRM transitions.

  • Calculate the peak area ratio of Dinotefuran to this compound.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

  • Determine the concentration of Dinotefuran in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a diagram illustrating the experimental workflow for quantitative analysis using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Fruit Homogenate) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Extraction (e.g., Acetonitrile) Add_IS->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Figure 2: General experimental workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a critical analytical tool for researchers and scientists in various fields, including environmental science, food safety, and drug development. Its physical and chemical properties, being almost identical to its non-deuterated counterpart, make it an ideal internal standard for correcting matrix effects and other sources of variability in quantitative mass spectrometric analyses. Understanding its mechanism of action and employing robust analytical protocols are essential for obtaining accurate and reliable data. This guide provides a foundational understanding of these aspects to aid in the effective application of this compound in a research context.

References

The Role of Dinotefuran-d3 in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide, notable for its broad-spectrum activity against a variety of agricultural and urban pests.[1] Its unique furanicotinyl structure distinguishes it from other neonicotinoids, and it functions by disrupting the nervous system of insects through inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2] To facilitate precise and reliable scientific investigation into its environmental fate, metabolism, and potential toxicological effects, a stable isotope-labeled internal standard, Dinotefuran-d3, is employed. This technical guide elucidates the primary applications of this compound in scientific research, providing detailed experimental insights and quantitative data for laboratory professionals.

Primary Uses of this compound

The core utility of this compound lies in its application as an internal standard in analytical chemistry, particularly in conjunction with mass spectrometry-based techniques. The incorporation of three deuterium (B1214612) atoms results in a molecule that is chemically identical to Dinotefuran but has a distinct, higher molecular weight. This property is invaluable for several research applications.

Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard for the accurate quantification of Dinotefuran in various matrices, including food, agricultural products, and biological samples.[2] When used in isotope dilution mass spectrometry (e.g., LC-MS/MS), this compound is added to a sample at a known concentration before sample preparation and analysis. Because it behaves identically to the non-labeled Dinotefuran during extraction, cleanup, and ionization, any sample loss or matrix effects will affect both compounds equally. By measuring the ratio of the analyte (Dinotefuran) to the internal standard (this compound), highly accurate and precise quantification can be achieved, compensating for variations in the analytical process.

Metabolic and Pharmacokinetic Studies

In metabolic and pharmacokinetic studies, this compound can be used as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of Dinotefuran in living organisms. While not explicitly detailed in the provided search results, the use of deuterated standards as tracers is a common practice in drug development and toxicology. By administering this compound, researchers can distinguish the administered compound and its metabolites from endogenous compounds, allowing for a clear understanding of its metabolic fate.

Environmental Fate and Residue Analysis

The environmental persistence and mobility of Dinotefuran are critical areas of research due to its potential impact on non-target organisms and ecosystems. This compound is an essential tool for studying the degradation of Dinotefuran in soil and water, as well as for monitoring its residues in crops.[3] The use of an internal standard is crucial for achieving the low limits of detection and quantification required for environmental monitoring.

Neurotoxicity and Toxicological Research

Understanding the potential neurotoxic effects of Dinotefuran on non-target organisms, including mammals, is a significant area of research. Studies have investigated its impact on the dopaminergic system and other neurological pathways.[4] In such studies, accurate quantification of Dinotefuran in biological tissues and fluids is paramount, and this compound serves as the ideal internal standard to ensure the reliability of these measurements.

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of Dinotefuran, often in methods where this compound would be used as an internal standard.

Table 1: LC-MS/MS Parameters for Dinotefuran Analysis

ParameterValue
Ionization Mode ESI (+)
Precursor Ion (m/z) 203
Product Ions (m/z) 157, 127, 113, 99
Collision Energy Optimized based on instrument
Linear Range 0.001 - 2.0 mg/kg
Correlation Coefficient (r²) > 0.999

Data synthesized from typical LC-MS/MS methods for Dinotefuran analysis.[5]

Table 2: Analytical Method Validation Data for Dinotefuran in Fruits and Vegetables

ParameterValue
Limit of Detection (LOD) 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery Rates 88.2% - 104.5%
Relative Standard Deviation (RSD) 3.5% - 5.8%

Source: Adapted from a study on Dinotefuran residue analysis in fruits and vegetables.[5]

Experimental Protocols

Protocol: Analysis of Dinotefuran in Agricultural Products using LC-MS/MS with this compound Internal Standard

This protocol provides a representative methodology for the extraction and quantification of Dinotefuran from a solid matrix, such as fruits or vegetables.

1. Reagents and Materials:

  • Dinotefuran analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Anhydrous magnesium sulfate (B86663)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • Homogenize a representative 10 g sample of the agricultural product.

  • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

4. LC-MS/MS Analysis:

  • Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter.

  • Inject an aliquot of the filtered extract into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient program to separate Dinotefuran from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization, Positive mode (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for both Dinotefuran and this compound.

5. Quantification:

  • Calculate the peak area ratio of the target analyte (Dinotefuran) to the internal standard (this compound).

  • Determine the concentration of Dinotefuran in the sample by comparing this ratio to a calibration curve prepared with known concentrations of Dinotefuran and a constant concentration of this compound.

Mandatory Visualization

Experimental Workflow for Dinotefuran Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample (10g) extraction Add Acetonitrile & Spike with this compound start->extraction salting_out Add MgSO4 & NaCl extraction->salting_out centrifuge1 Vortex & Centrifuge salting_out->centrifuge1 supernatant Take Supernatant centrifuge1->supernatant dspe Add d-SPE Sorbents (PSA, C18, MgSO4) supernatant->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 filtration Filter Supernatant centrifuge2->filtration lcmsms LC-MS/MS Analysis filtration->lcmsms quantification Quantification lcmsms->quantification

Caption: Experimental workflow for Dinotefuran residue analysis.

Proposed Neurotoxic Signaling Pathway of Dinotefuran

signaling_pathway cluster_cellular_effects Cellular Effects cluster_mitochondrial_dysfunction Mitochondrial Dysfunction dinotefuran Dinotefuran ca_release Intracellular Ca2+ Release dinotefuran->ca_release ros_production ROS Production ca_release->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress mito_pathway Mitochondrial Pathway Dysregulation ros_production->mito_pathway paralysis Paralysis mito_pathway->paralysis

References

Dinotefuran-d3 suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, experimental applications, and relevant biological pathways of Dinotefuran-d3. This deuterated analog of the neonicotinoid insecticide Dinotefuran serves as a critical internal standard for analytical quantification and as a tool for metabolic studies.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, primarily for research and development purposes. It is typically supplied as a neat solid or in solution. The following table summarizes the available information from various suppliers.

SupplierProduct/Catalog NumberFormPurityAvailable Quantities
TargetMol Chemicals Inc. TMID-0048SolidNot Specified25 mg
Cambridge Bioscience (Distributor for TargetMol)SolidNot Specified25 mg
LGC Standards TRC-D482102-1MGNeatNot Specified1 mg
MedChemExpress HY-B0827SSolid95.82%Not Specified
CRM LABSTANDARD AST2G3L3465Solution (Methanol)Not Specified1.1 mL, 5 mL (100 or 1000 mg/L)

Synthesis of Dinotefuran

The commercial synthesis of Dinotefuran, the non-deuterated parent compound, typically involves a multi-step process. Understanding this workflow is crucial for researchers interested in its chemical properties and potential synthesis of labeled analogs. A representative synthesis workflow is outlined below.

G cluster_0 Intermediate Synthesis cluster_1 Second Intermediate Synthesis cluster_2 Final Product Synthesis Diethyl_Malonate Diethyl Malonate Ethane_1_1_2_tricarboxylic_acid_ethyl_ester Ethane-1,1,2-tricarboxylic acid ethyl ester Diethyl_Malonate->Ethane_1_1_2_tricarboxylic_acid_ethyl_ester Reaction Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethane_1_1_2_tricarboxylic_acid_ethyl_ester Reaction 3_hydroxymethyl_tetrahydrofuran 3-hydroxymethyl tetrahydrofuran Ethane_1_1_2_tricarboxylic_acid_ethyl_ester->3_hydroxymethyl_tetrahydrofuran Reduction & Cyclization 3_methanesulfonic_oxygen_methyltetrahydrofuran 3-methanesulfonic oxygen methyltetrahydrofuran 3_hydroxymethyl_tetrahydrofuran->3_methanesulfonic_oxygen_methyltetrahydrofuran Reaction with Methanesulfonyl chloride Dinotefuran Dinotefuran 3_methanesulfonic_oxygen_methyltetrahydrofuran->Dinotefuran Final Reaction Methyl_nitroguanidine Methyl nitroguanidine Triazine_Intermediate 1,5-dimethyl-2-nitroimino, six hydrogen-1,3,5-triazine Methyl_nitroguanidine->Triazine_Intermediate Reaction Methylamine Methylamine Methylamine->Triazine_Intermediate Reaction Formaldehyde Formaldehyde Formaldehyde->Triazine_Intermediate Reaction Triazine_Intermediate->Dinotefuran Final Reaction

Caption: A generalized workflow for the chemical synthesis of Dinotefuran.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling Pathway

Dinotefuran, like other neonicotinoid insecticides, exerts its effect by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2][3] This interaction leads to the continuous stimulation of these receptors, causing hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[4][5][6] The signaling pathway is depicted below.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Dinotefuran Dinotefuran nAChR Nicotinic Acetylcholine Receptor (nAChR) Dinotefuran->nAChR Binds to receptor Ion_Channel_Opening Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel_Opening Conformational change Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Hyperexcitation Neuronal Hyperexcitation Action_Potential->Hyperexcitation Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

Caption: Signaling pathway of Dinotefuran at the insect nicotinic acetylcholine receptor.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Dinotefuran in various matrices.[7] The following provides a generalized, detailed methodology for its use in the analysis of biological samples.

Objective: To accurately quantify the concentration of Dinotefuran in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

  • Dinotefuran analytical standard

  • This compound internal standard solution (of known concentration)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Dinotefuran in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

    • Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the biological sample (e.g., plasma) in a centrifuge tube, add a known volume (e.g., 10 µL) of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of Dinotefuran and this compound from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Dinotefuran and this compound. These transitions should be optimized on the specific instrument being used.

  • Data Analysis:

    • Integrate the peak areas for both Dinotefuran and this compound in the calibration standards and the unknown samples.

    • Calculate the ratio of the peak area of Dinotefuran to the peak area of this compound for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the Dinotefuran calibration standards.

    • Determine the concentration of Dinotefuran in the unknown samples by interpolating their peak area ratios on the calibration curve.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs, further optimization of protocols is recommended based on the instrumentation and matrix being analyzed.

References

Navigating the Nuances of Dinotefuran-d3: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling guidelines for Dinotefuran-d3. Designed for a scientific audience, this document synthesizes critical information to ensure the safe and effective use of this deuterated neonicotinoid insecticide in a research environment. The inclusion of detailed data, experimental protocols, and visual workflows aims to equip researchers with the necessary knowledge for responsible laboratory practices.

Compound Identification and Properties

This compound is the deuterated analog of Dinotefuran, a broad-spectrum insecticide. The deuterium (B1214612) labeling at the N-methyl position makes it a valuable internal standard for quantitative analysis in various matrices.

Table 1: Physical and Chemical Properties of Dinotefuran and this compound

PropertyDinotefuranThis compoundSource(s)
Molecular Formula C7H14N4O3C7D3H11N4O3[1][2]
Molecular Weight 202.21 g/mol 205.23 g/mol [2][3]
CAS Number 165252-70-0Not explicitly available[4]
Appearance White to off-white crystalline solidOff-White to Pale Beige Solid[5][6]
Melting Point 107.5 °C102-103°C[5][7]
Water Solubility 39,830 ppm (20°C)No data available[7]
Solubility Highly soluble in dichloromethane, acetone, methanol, and ethyl acetate.Slightly soluble in Chloroform and Methanol.[5][7]
log Pow -0.549 at 25°CNo data available[7]
Vapor Pressure <1.7 x 10-6 Pa at 25°CNo data available[7]

Toxicological Profile (Based on Dinotefuran)

The toxicological data for this compound is not extensively available. However, the toxicological profile is expected to be closely aligned with its non-deuterated counterpart, Dinotefuran. Deuterated compounds are generally considered to have similar toxicological properties to their parent compounds, although differences in metabolism can sometimes occur.[8]

Table 2: Summary of Acute Toxicity Data for Dinotefuran

Route of ExposureToxicity CategoryObservationSource(s)
Oral Category IV (Low Toxicity)Harmful if swallowed. LD50: 2,450 mg/kg (rat).[4][7]
Dermal Category IV (Low Toxicity)Can cause minor skin irritation. Not a dermal sensitizer.[7][9]
Inhalation Category IV (Low Toxicity)Low acute toxicity via inhalation.[7]
Eye Irritation Category II (Moderate Irritation)Causes moderate eye irritation.[7]

Key Toxicological Endpoints for Dinotefuran:

  • Carcinogenicity: Classified as "Not likely to be carcinogenic to humans" based on studies in mice and rats.[7][10]

  • Mutagenicity: No evidence of mutagenicity from submitted studies.[7]

  • Neurotoxicity: The nervous system is a primary target. Effects such as changes in motor activity have been observed after acute and repeated dosing.[10][11]

  • Developmental & Reproductive Toxicity: No adverse effects on fetuses were observed in developmental toxicity studies in rats or rabbits at maternally toxic doses.[10][11]

Safe Handling and Storage Guidelines

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel. The following guidelines combine best practices for handling both Dinotefuran and deuterated compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE_Workflow start Initiate Handling of this compound ppe Wear Standard Laboratory PPE start->ppe gloves Chemical-resistant gloves (e.g., nitrile) ppe->gloves Hand Protection eyewear Safety glasses with side shields or goggles ppe->eyewear Eye Protection labcoat Lab coat ppe->labcoat Body Protection respirator Consider respirator for aerosol-generating activities ppe->respirator Respiratory Protection end Proceed with Experiment gloves->end eyewear->end labcoat->end respirator->end

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid compound or preparing stock solutions, to avoid inhalation of dust or vapors.[12]

  • Eyewash Stations and Safety Showers: Ensure easy access to emergency eyewash stations and safety showers.[13]

Storage and Stability

Proper storage is critical to maintain the isotopic purity of deuterated standards.[14]

  • Temperature: Store in a cool, dry place. For long-term storage, a freezer at -20°C is recommended.[5]

  • Light: Protect from light by storing in an amber vial or in the dark to prevent photodegradation.[14]

  • Inert Atmosphere: To prevent oxidation and contamination, handle and store under an inert atmosphere, such as dry nitrogen or argon.[14][15]

  • Hygroscopic Nature: this compound is hygroscopic.[5] Keep containers tightly closed to prevent moisture absorption, which can lead to hydrogen-deuterium exchange and compromise isotopic purity.[15]

Spill and Waste Disposal
  • Spills: In case of a spill, avoid generating dust.[9] Wear appropriate PPE, sweep up the solid material, and place it in a sealed container for disposal.[6] Ventilate the area of the spill.[9]

  • Waste Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways as it is very toxic to aquatic life.[4][6]

Experimental Protocols: Preparation of Stock and Working Solutions

This compound is commonly used as an internal standard in analytical methods. The following is a general protocol for preparing stock and working solutions.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Equilibrate vial to room temperature weigh Accurately weigh This compound start->weigh dissolve Dissolve in appropriate Class A volumetric flask with suitable solvent (e.g., Methanol) weigh->dissolve dilute Dilute to final volume and mix thoroughly dissolve->dilute store_stock Store in amber vial at recommended temperature dilute->store_stock aliquot Take a precise aliquot of the stock solution store_stock->aliquot dilute_working Dilute with the appropriate solvent to the desired concentration aliquot->dilute_working store_working Store appropriately dilute_working->store_working

Caption: General workflow for the preparation of this compound stock and working solutions.

Methodology:
  • Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[15]

  • Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance. Perform this in a fume hood or under an inert atmosphere.[14]

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable solvent, such as methanol, to dissolve the compound completely.[14]

  • Dilution: Once dissolved, dilute to the mark with the same solvent. Stopper the flask and mix thoroughly by inverting it multiple times.[14]

  • Storage: Transfer the stock solution to a labeled amber vial with a PTFE-lined cap and store at the recommended temperature, typically -20°C for long-term storage.[14]

  • Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentration with the appropriate solvent. It is advisable to prepare fresh working solutions regularly.

Note on Solvent Choice: Methanol is a commonly used solvent. Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[14]

First-Aid Measures

Table 3: First-Aid Procedures for Exposure to this compound

Exposure RouteFirst-Aid MeasuresSource(s)
Inhalation Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[12]

Conclusion

While this compound is a valuable tool in analytical and research settings, its safe handling is of utmost importance. By understanding its physical, chemical, and toxicological properties, and by adhering to the stringent handling and storage guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experimental results. The information provided, derived from data on Dinotefuran and best practices for deuterated compounds, serves as a comprehensive resource for the scientific community. Always consult the most recent Safety Data Sheet from your supplier and conduct a thorough risk assessment before use.

References

An In-depth Technical Guide to the Mechanism of Action of Dinotefuran and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran, a third-generation neonicotinoid insecticide, exhibits potent activity against a broad spectrum of insect pests. Its mechanism of action centers on the disruption of the insect central nervous system through agonistic interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular mechanism of Dinotefuran, including its binding characteristics, postsynaptic effects, and the signaling pathways it modulates. Furthermore, this guide explores the theoretical and observed properties of its deuterated analog, focusing on the potential impact of isotopic substitution on its metabolic stability and pharmacokinetic profile. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction

Dinotefuran belongs to the neonicotinoid class of insecticides, which are neuro-active compounds chemically similar to nicotine. It is distinguished from other neonicotinoids by its unique tetrahydrofuran (B95107) moiety, which is believed to contribute to its distinct binding mode to insect nAChRs.[1] This structural difference may also confer activity against insect populations that have developed resistance to other neonicotinoids.[2] The primary mode of action for Dinotefuran is the agonistic binding to insect nAChRs, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[3][4]

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into drug molecules is a strategy employed to alter their metabolic profiles. This "kinetic isotope effect" can lead to a slower rate of metabolism for the deuterated compound, potentially resulting in a longer biological half-life and altered pharmacokinetic properties.[5] This guide will examine the known properties of Dinotefuran and explore the anticipated effects of deuteration on its mechanism of action and metabolic fate.

Mechanism of Action of Dinotefuran

Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular target of Dinotefuran is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[4] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. In insects, these receptors are crucial for a wide range of physiological functions, including learning, memory, and motor control.

Binding and Agonistic Activity

Dinotefuran acts as an agonist at insect nAChRs, meaning it binds to the receptor and activates it, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[2] This binding is characterized by high affinity and specificity for insect nAChRs over their mammalian counterparts, which contributes to the selective toxicity of Dinotefuran.[6] The binding of Dinotefuran to the nAChR opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, Dinotefuran is not readily degraded, resulting in persistent receptor activation, hyperexcitation of the nervous system, and ultimately, paralysis and death of the insect.[3]

Signaling Pathway

The activation of nAChRs by Dinotefuran initiates a signaling cascade that disrupts normal neuronal function. The influx of Ca²⁺ through the receptor channel is a key event that can trigger various downstream signaling pathways.

Dinotefuran Dinotefuran nAChR Nicotinic Acetylcholine Receptor (nAChR) Dinotefuran->nAChR Binds as Agonist Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Ca2+ Signaling Cascade Ion_Channel->Ca_Signaling Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Figure 1. Simplified signaling pathway of Dinotefuran's action on insect nAChRs.

Deuterated Dinotefuran: A Focus on Metabolism

While specific studies on the mechanism of action of deuterated Dinotefuran are limited, the primary rationale for its development would be to leverage the kinetic isotope effect to alter its metabolic profile.

The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[5] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break.

Metabolism of Dinotefuran and the Impact of Deuteration

Studies on the metabolism of neonicotinoids have shown that they can be metabolized in insects and mammals, although the extent varies. A study involving the oral ingestion of deuterated neonicotinoids in humans found that 93% of the deuterated Dinotefuran dose was recovered unchanged in the urine, indicating that it is not extensively metabolized in humans. This suggests that the non-deuterated form is also likely to have low metabolic clearance in mammals.

In insects, however, metabolic resistance is a known mechanism for insecticide resistance. If Dinotefuran is metabolized by insect enzymes (e.g., cytochrome P450s) at a specific site, deuteration at that site could slow down this detoxification process, potentially enhancing its insecticidal activity or overcoming certain forms of resistance.

Quantitative Data

The following tables summarize the available quantitative data for Dinotefuran. Data for the deuterated analog is not currently available in the public domain.

Parameter Value Organism/System Reference
Binding Affinity (Kd) 13.7 nMAmerican cockroach nerve cord membranes[7]
Maximum Binding Capacity (Bmax) 14.8 fmol/40 µg proteinAmerican cockroach nerve cord membranes[7]
Inhibitory Concentration (IC50) 5.02 nMInhibition of [³H]dinotefuran binding in American cockroach[7]
Half-life (oral gavage, low dose) 3.6 to 16.1 hoursCrl:CD(SD)BR rats[7]
Time to Max Concentration (Tmax, oral gavage, low dose) 0.25 to 0.625 hoursCrl:CD(SD)BR rats[7]
Max Concentration (Cmax, oral gavage, low dose) 40.8 to 47.4 ppmCrl:CD(SD)BR rats[7]

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of Dinotefuran.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is adapted from studies on neonicotinoid binding to insect nAChRs.[7]

Objective: To determine the binding affinity (Kd) and density (Bmax) of Dinotefuran and its deuterated analog to insect nAChRs.

Materials:

  • Insect nerve cord membranes (e.g., from American cockroaches)

  • [³H]-Dinotefuran (radioligand)

  • Non-labeled Dinotefuran and deuterated Dinotefuran

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Dissect nerve cords from the target insect species and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane protein.

    • Add increasing concentrations of [³H]-Dinotefuran to the tubes.

    • For non-specific binding determination, add a high concentration of non-labeled Dinotefuran to a parallel set of tubes.

    • Incubate the tubes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Competition Binding Assay:

    • Set up tubes with a fixed amount of membrane protein and a fixed concentration of [³H]-Dinotefuran.

    • Add increasing concentrations of non-labeled Dinotefuran or deuterated Dinotefuran.

    • Follow the incubation, filtration, and counting steps as in the saturation assay.

Data Analysis:

  • Saturation Assay: Plot specific binding (total binding - non-specific binding) against the concentration of [³H]-Dinotefuran. Analyze the data using non-linear regression to determine Kd and Bmax.

  • Competition Assay: Plot the percentage of specific [³H]-Dinotefuran binding against the logarithm of the competitor concentration. Analyze the data using a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Insect Nerve Cord Membranes Incubation Incubate Membranes with Radioligand +/- Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-Dinotefuran and Competitors Radioligand_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Determine Kd, Bmax, IC50 Counting->Analysis

Figure 2. Experimental workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording from isolated insect neurons.

Objective: To characterize the electrophysiological effects of Dinotefuran and its deuterated analog on insect neurons.

Materials:

  • Isolated insect neurons (e.g., from cockroach thoracic ganglia)

  • External recording solution (saline)

  • Internal pipette solution

  • Patch pipettes (borosilicate glass)

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Dinotefuran and deuterated Dinotefuran stock solutions

Procedure:

  • Neuron Isolation: Dissect the desired ganglia from the insect and treat with enzymes to dissociate individual neurons. Plate the neurons on a coverslip.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external recording solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the internal solution.

  • Giga-seal Formation: Under visual control, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents elicited by the application of acetylcholine, Dinotefuran, or its deuterated analog. In current-clamp mode, record changes in the membrane potential in response to drug application.

  • Drug Application: Apply drugs to the neuron using a perfusion system.

Data Analysis:

  • Analyze the amplitude, kinetics, and dose-response relationship of the currents induced by the compounds.

  • Compare the effects of Dinotefuran and its deuterated analog on neuronal excitability.

Conclusion

Dinotefuran is a potent insecticide that acts as an agonist on insect nicotinic acetylcholine receptors, leading to lethal hyperexcitation of the nervous system. Its unique chemical structure may provide advantages in managing insecticide resistance. The deuterated analog of Dinotefuran is expected to have a similar mechanism of action at the receptor level, but may exhibit altered metabolic stability due to the kinetic isotope effect. The limited data available suggests that Dinotefuran is not extensively metabolized in mammals, and deuteration may further slow any minor metabolic pathways. In insects, however, reduced metabolism of a deuterated analog could potentially enhance its efficacy. Further comparative studies are necessary to fully elucidate the quantitative differences in binding, efficacy, and pharmacokinetics between Dinotefuran and its deuterated form, which will be crucial for the development of next-generation insecticides.

References

Dinotefuran-d3 Metabolism in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is widely utilized in agriculture and veterinary medicine for its broad-spectrum activity against various pests. Its mechanism of action involves the disruption of the insect nervous system by acting as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding the metabolic fate of Dinotefuran in biological systems is crucial for assessing its efficacy, potential toxicity, and environmental impact. This technical guide provides an in-depth overview of the metabolism of Dinotefuran, with a focus on Dinotefuran-d3, its deuterated analogue commonly used as an internal standard in analytical studies. While specific metabolic studies on this compound are not extensively available, its metabolic pathways are presumed to be identical to those of unlabeled Dinotefuran, as the deuterium (B1214612) labeling is not expected to alter the enzymatic recognition and transformation processes significantly. Any potential differences would likely manifest as kinetic isotope effects, possibly leading to a slower rate of metabolism.

Metabolic Pathways of Dinotefuran

The biotransformation of Dinotefuran in biological systems is primarily mediated by Phase I and Phase II metabolic reactions. The key enzymes involved are Cytochrome P450 monooxygenases (CYPs) and aldehyde oxidase (AOX) in Phase I, followed by potential conjugation reactions in Phase II. The major identified metabolites include 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF), 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN), and 1-methyl-2-nitroguanidine (FNG).

The metabolic pathways of Dinotefuran can be summarized as follows:

  • Nitro-reduction: The nitroguanidine (B56551) moiety of Dinotefuran can be reduced to a nitrosoguanidine (B1196799) intermediate, which is then further reduced to an aminoguanidine. This reaction is primarily catalyzed by aldehyde oxidase.

  • Demethylation: The N-methyl group of Dinotefuran can be removed, leading to the formation of demethylated metabolites. This process is typically mediated by Cytochrome P450 enzymes.

  • Urea formation: The guanidine (B92328) group can be converted to a urea moiety, resulting in the formation of the metabolite UF.

  • Cleavage of the tetrahydrofuran (B95107) ring: While less common, cleavage of the tetrahydrofuran ring can also occur, leading to a variety of smaller metabolites.

The following diagram illustrates the primary metabolic pathways of Dinotefuran.

Dinotefuran_Metabolism Dinotefuran Dinotefuran UF UF (1-methyl-3-(tetrahydro-3-furylmethyl) urea) Dinotefuran->UF Urea Formation DN DN (1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen) Dinotefuran->DN Nitro-reduction (Aldehyde Oxidase) FNG FNG (2-nitro-1-(tetrahydro-3-furylmethyl) guanidine) Dinotefuran->FNG Demethyl_Dinotefuran Demethyl-Dinotefuran Dinotefuran->Demethyl_Dinotefuran N-Demethylation (Cytochrome P450)

Caption: Primary metabolic pathways of Dinotefuran.

Quantitative Data on Dinotefuran Metabolism

The following tables summarize the available quantitative data on the metabolism of Dinotefuran and the analytical methods for its quantification.

Table 1: Enzyme Kinetics of Dinotefuran Metabolism by Aldehyde Oxidase

Enzyme SourceSubstrateKm (mM)Vmax (nmol/min/mg protein)Citation
Rabbit Liver Aldehyde OxidaseDinotefuran2.410.98[1]

Table 2: Analytical Method Performance for Dinotefuran and its Metabolites

MatrixAnalyte(s)Analytical MethodRecovery (%)LOD (mg/kg)LOQ (mg/kg)Citation
PlumDinotefuran, MNG, UF, DNLC-MS/MS83.01 - 110.18--[2]
OrangeDinotefuran and metabolitesLC-MS/MS79.1 - 98.70.03 - 0.100.08 - 0.40[3]
RiceDinotefuran, UF, DNHPLC-MS/MS81.6 - 90.2--[4]
Fruits and VegetablesDinotefuranGC-MS/MS88.2 - 104.50.0030.01[5]

Table 3: In Vitro Metabolism of Dinotefuran by Cytochrome P450

EnzymeSystem% MetabolismMetabolite(s) IdentifiedCitation
CYP6EM1in vitro protein assay28.11dinotefuran-dm-NNO[6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Dinotefuran using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Dinotefuran in liver microsomes.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) for quenching the reaction

  • Internal standard (e.g., a structurally related compound not present in the sample)

  • LC-MS/MS system

2. Experimental Workflow:

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare this compound working solution E Add this compound to initiate reaction A->E B Prepare microsome suspension in buffer D Pre-incubate microsomes at 37°C B->D C Prepare NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold ACN containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining this compound J->K

Caption: Workflow for in vitro metabolism assay.

3. Procedure:

  • Prepare a working solution of this compound in the incubation buffer.

  • Prepare a suspension of liver microsomes in phosphate buffer.

  • In a microcentrifuge tube, combine the microsome suspension and pre-warm to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution.

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Calculate the rate of metabolism and the half-life of this compound.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Dinotefuran and Metabolites in Biological Matrices

This protocol outlines a general procedure for extracting Dinotefuran and its metabolites from biological samples for LC-MS/MS analysis.

1. Materials:

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Acetonitrile (ACN)

  • Methanol (B129727)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or QuEChERS salts

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

2. Experimental Workflow:

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_concentration Concentration and Reconstitution cluster_analysis Analysis A Homogenize tissue sample (if necessary) B Add sample to extraction solvent (e.g., ACN) A->B C Vortex and centrifuge B->C D Collect supernatant C->D E Apply supernatant to SPE cartridge or add QuEChERS salts D->E F Wash SPE cartridge to remove interferences E->F SPE H Evaporate eluate to dryness under nitrogen E->H QuEChERS G Elute analytes from SPE cartridge F->G SPE G->H I Reconstitute residue in mobile phase H->I J Analyze by LC-MS/MS I->J

Caption: Sample preparation for LC-MS/MS analysis.

3. Procedure:

  • For solid samples (e.g., tissue), homogenize in an appropriate buffer.

  • To a known amount of the sample (e.g., 1 mL of plasma or urine), add a specified volume of extraction solvent (e.g., acetonitrile).

  • Vortex the mixture vigorously and then centrifuge to separate the liquid and solid phases.

  • Carefully collect the supernatant.

  • For SPE clean-up:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar interferences.

    • Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

  • For QuEChERS clean-up:

    • Add QuEChERS salts to the supernatant, vortex, and centrifuge.

    • Take an aliquot of the upper organic layer for further steps.

  • Evaporate the eluate or the cleaned-up extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

Conclusion

The metabolism of Dinotefuran in biological systems is a complex process involving multiple enzymatic pathways, primarily driven by Cytochrome P450s and aldehyde oxidase. The resulting metabolites, such as UF, DN, and FNG, are generally more polar, facilitating their excretion. While direct metabolic data for this compound is limited, it is reasonable to assume a similar metabolic fate to its non-deuterated counterpart, with potential kinetic differences. The analytical methods and protocols outlined in this guide provide a robust framework for researchers and scientists to investigate the metabolism of Dinotefuran and its deuterated analogue in various biological matrices, contributing to a better understanding of its pharmacokinetic and toxicological profile. Further research focusing on the specific CYP isozymes involved and their kinetic parameters would provide a more complete picture of Dinotefuran's biotransformation.

References

Methodological & Application

Application Note: High-Throughput Analysis of Dinotefuran in Complex Matrices using Dinotefuran-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1] Its high polarity and water solubility can present challenges for accurate quantification in complex matrices such as food and environmental samples.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response fluctuations.[3] Dinotefuran-d3, a deuterated analog of Dinotefuran, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the analyte, ensuring co-elution and similar ionization behavior. This application note provides a detailed protocol for the sensitive and accurate quantification of Dinotefuran in various matrices using this compound as an internal standard with LC-MS/MS.

Principle

The method employs isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the extraction process. The sample is then subjected to extraction and cleanup to isolate the analyte and internal standard. The final extract is analyzed by LC-MS/MS. Quantification is performed by calculating the ratio of the peak area of Dinotefuran to the peak area of this compound. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve, from which the concentration of Dinotefuran in the unknown sample is determined.

Experimental Protocols

Reagents and Materials
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dinotefuran and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dinotefuran stock solution with a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality control samples.

Sample Preparation (QuEChERS Method for Food Matrices)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation procedure for pesticide residue analysis in food.[5]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract may be diluted with water or mobile phase to ensure compatibility with the LC system.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

Figure 1: General experimental workflow for the analysis of Dinotefuran using an internal standard.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instruments and matrices.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute Dinotefuran, then return to initial conditions for equilibration. A typical gradient might run over 5-10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Multiple Reaction Monitoring (MRM) Transitions See Table 1
Ion Source Parameters Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Table 1: MRM Transitions for Dinotefuran and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
Dinotefuran203.1157.1129.1Optimized for instrument
This compound206.1160.1132.1Optimized for instrument
Note: The precursor and product ions are based on published data.[6] Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation: Typical Method Performance

The use of this compound as an internal standard allows for robust and reliable quantification. The following tables summarize typical method performance characteristics for the analysis of Dinotefuran in various matrices by LC-MS/MS.

Table 2: Linearity and Limits of Quantification

Matrix Linear Range (ng/mL or µg/kg) Correlation Coefficient (r²) Limit of Quantification (LOQ) (µg/kg) Reference
PlumNot Specified≥0.998Not Specified[2]
PersimmonNot Specified>0.9910[5]
Various Foods/Water1 - 500 µg/L≥0.99421 - 10
Tea0.01 - 0.1 µg/gNot Specified10
Fruits & Vegetables0.001 - 2.0 mg/kg>0.99910[7]

Table 3: Accuracy and Precision

Matrix Spike Level (µg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Plum10x & 50x LOQ83.01 - 110.18≤8.91[2]
PersimmonNot Specified73.0 - 1060.51 - 8.85[5]
Various Foods/Water1, 10, 50, 500, 200073 - 1020.8 - 9.5 (intra-day)
Tea10, 50, 10082 - 959 - 15
Fruits & Vegetables10, 100, 100088.2 - 104.53.5 - 5.8[7]

Mechanism of Action

Dinotefuran acts as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. This binding leads to continuous nerve stimulation, resulting in paralysis and death of the insect. The use of this compound as an internal standard does not involve a biological signaling pathway but rather serves as a chemical analog for analytical quantification.

Mechanism_of_Action Dinotefuran Dinotefuran nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron Dinotefuran->nAChR Binds to Nerve_Stimulation Continuous Nerve Stimulation nAChR->Nerve_Stimulation Leads to Paralysis_Death Paralysis and Death of Insect Nerve_Stimulation->Paralysis_Death Results in

Figure 2: Simplified diagram of Dinotefuran's mechanism of action on insect nAChRs.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Dinotefuran in complex matrices. The protocol described, utilizing QuEChERS sample preparation and optimized LC-MS/MS conditions, is suitable for high-throughput screening and quantitative analysis in food safety, environmental monitoring, and research applications. The excellent linearity, recovery, and precision data demonstrate the reliability of this approach for generating high-quality analytical results.

References

Application Note: Quantification of Dinotefuran in Food Matrices using Isotope Dilution Mass Spectrometry with Dinotefuran-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide widely used to control a variety of sucking insects on agricultural products.[1][2] Its presence in food commodities necessitates sensitive and accurate analytical methods for monitoring residues to ensure food safety. This application note describes a robust and reliable method for the quantification of Dinotefuran in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard, Dinotefuran-d3. The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is an ideal internal standard as it has the same physicochemical properties as Dinotefuran, but with a different mass due to the incorporation of deuterium (B1214612) atoms.[3][4] This allows it to be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard.

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Dinotefuran (Analyte) Spiking Spiking Analyte->Spiking IS This compound (IS) IS->Spiking Extraction Extraction & Cleanup Spiking->Extraction Sample Matrix Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Accurate Quantification Analysis->Quantification Ratio (Analyte/IS)

Caption: Logical relationship of using this compound as an internal standard.

Experimental Protocols

1. Sample Preparation (Modified QuEChERS Method)

This protocol is a general guideline and may require optimization for specific food matrices.

  • Homogenization: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples like grains or tea leaves, add an appropriate amount of water and let stand for 2 hours before homogenization.[5]

  • Internal Standard Spiking: Add a known amount of this compound standard solution to each sample, blank, and calibration standard.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The choice of sorbent may vary depending on the matrix. For samples with high pigment content, graphitized carbon black (GCB) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The filtrate is now ready for LC-MS/MS analysis.

G start Homogenized Food Sample spiking Spike with this compound start->spiking extraction Add Acetonitrile & QuEChERS Salts spiking->extraction shake Vortex/Shake Vigorously extraction->shake centrifuge1 Centrifuge shake->centrifuge1 d_spe d-SPE Cleanup (Transfer Supernatant) centrifuge1->d_spe vortex2 Vortex d_spe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filtration Filter through 0.22 µm Syringe Filter centrifuge2->filtration end Ready for LC-MS/MS Analysis filtration->end

Caption: Experimental workflow for sample preparation.

2. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Dinotefuran and this compound.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. × 100 mm L., 1.7 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion for Dinotefuran is m/z 203.[6]

      • The precursor ion for this compound is m/z 206.[4]

      • Typical product ions for Dinotefuran are m/z 157 and 129.[4]

      • Typical product ions for this compound are m/z 160 and 132.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Dinotefuran203157129
This compound206160132

Quantitative Data

The performance of the method can be evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates in different food matrices.

Table 1: Method Performance Parameters in Various Food Matrices

Food MatrixLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)RSD (%)
Fruits & Vegetables0.0030.0188.2 - 104.53.5 - 5.8
Rice--82.3 - 85.8< 12.88
Pepper-0.0177 - 802.08 - 2.51
Persimmon-0.0170 - 120< 20

Data compiled from multiple sources.[7][8][9][10] The specific recovery and RSD values can vary based on the spiking level and the specific fruit or vegetable.

Table 2: Linearity of the Method

AnalyteLinear Range (mg/kg)Correlation Coefficient (r²)
Dinotefuran0.001 - 2.0> 0.999

Data from a study on fruits and vegetables.[7]

The described analytical method utilizing this compound as an internal standard provides a highly sensitive, accurate, and robust approach for the quantification of Dinotefuran in a wide range of food matrices. The use of isotope dilution mass spectrometry effectively mitigates matrix-induced signal suppression or enhancement, leading to reliable and reproducible results. This method is well-suited for routine monitoring of Dinotefuran residues in food safety and quality control laboratories.

References

Application Note and Protocol for the Analysis of Dinotefuran in Water and Soil Samples using Dinotefuran-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of Dinotefuran (B1670701) in water and soil matrices. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Dinotefuran-d3 as an internal standard for accurate quantification. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Dinotefuran is a neonicotinoid insecticide widely used in agriculture.[1][2] Its high water solubility (39.8 g/L) makes it susceptible to leaching into water bodies and accumulating in soil, posing potential environmental risks.[1][3][4] Monitoring its concentration in environmental samples is crucial for assessing its environmental fate and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is a robust analytical practice that corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[5] This protocol details the procedures for sample preparation, extraction, clean-up, and LC-MS/MS analysis of Dinotefuran in water and soil, employing this compound as an internal standard.

Materials and Reagents

  • Standards: Dinotefuran (≥99% purity), this compound (≥98% purity)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Acetone (HPLC grade)

  • Reagents: Formic acid (LC-MS grade), Anhydrous sodium sulfate (B86663), Sodium chloride, Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) citrate sesquohydrate, Primary-secondary amine (PSA) sorbent, Graphitized carbon black (GCB) sorbent, C18 sorbent, Magnesium sulfate (anhydrous)

  • Solid Phase Extraction (SPE) Cartridges: ENVI-Carb (or equivalent graphitized carbon black cartridges), Neutral alumina (B75360) cartridges

  • Filters: 0.22 µm Syringe filters (PTFE or equivalent)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Dinotefuran and this compound, respectively, in 10 mL of methanol to prepare individual primary stock solutions. Store at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions containing Dinotefuran at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and a constant concentration of this compound (e.g., 10 ng/mL) in the final mobile phase composition. These solutions will be used to construct the calibration curve.

Water Sample Preparation and Extraction

This protocol is based on a liquid-liquid extraction with low-temperature purification (LLE-LTP) method.[3]

  • Sample Collection and Storage: Collect water samples in clean glass bottles and store them refrigerated at 4°C until analysis.

  • Fortification: To a 10 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 ng/mL).

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add 2 g of sodium chloride to facilitate phase separation.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Low-Temperature Purification:

    • Transfer the upper acetonitrile layer to a clean tube.

    • Place the tube in a freezer at -20°C for at least 2 hours to precipitate interfering substances.

  • Final Preparation:

    • Carefully decant the acetonitrile extract, leaving the frozen residue behind.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Soil Sample Preparation and Extraction

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7]

  • Sample Collection and Storage: Collect soil samples from the desired depth, homogenize, and store at -20°C prior to analysis.[4]

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Fortify the sample with a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquohydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (for general soil types). For soils with high pigment content, 7.5 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

ParameterSetting
LC Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Dinotefuran: Precursor Ion (m/z) 203.1 -> Product Ions (m/z) 157.1 (Quantifier), 129.1 (Qualifier) This compound: Precursor Ion (m/z) 206.1 -> Product Ions (m/z) 160.1 (Quantifier), 132.1 (Qualifier)
Collision Energy Optimize for specific instrument

Data Presentation

The following table summarizes typical performance data for the analytical method.

AnalyteMatrixFortification Level (ng/g or ng/mL)Recovery (%)RSD (%)LOQ (ng/g or ng/mL)
DinotefuranWater1085.4 - 89.7[3]< 5.8[3]10[3]
10092.54.2
DinotefuranSoil1585.4[1]< 15[1][6]15[1][6]
14095.23.8

Recovery and RSD (Relative Standard Deviation) values are indicative and should be established during in-house method validation. LOQ (Limit of Quantification) is the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Dinotefuran in water and soil samples.

Dinotefuran_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Water_Sample Water Sample Spiking Fortification with This compound Water_Sample->Spiking Soil_Sample Soil Sample Soil_Sample->Spiking Water_Extraction Liquid-Liquid Extraction (Acetonitrile) Spiking->Water_Extraction Water Soil_Extraction QuEChERS Extraction (Acetonitrile + Salts) Spiking->Soil_Extraction Soil Water_Cleanup Low-Temperature Purification (-20°C) Water_Extraction->Water_Cleanup Soil_Cleanup Dispersive SPE (PSA, C18, MgSO4) Soil_Extraction->Soil_Cleanup Evaporation Evaporation & Reconstitution Water_Cleanup->Evaporation Soil_Cleanup->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for Dinotefuran analysis in water and soil.

References

Application Note: Sample Preparation for the Analysis of Dinotefuran-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1] Due to its high water solubility, it has the potential to contaminate soil and water resources.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental and food samples. Dinotefuran-d3, a deuterated analog of dinotefuran, is commonly used as an internal standard in quantitative analysis to improve the accuracy and precision of the results by compensating for matrix effects and variations during sample processing and instrumental analysis. This application note provides detailed protocols for the extraction and cleanup of samples for the analysis of dinotefuran, incorporating the use of this compound as an internal standard. The methods described are applicable to a range of matrices, including soil, fruits, and vegetables.

Quantitative Data Summary

The following table summarizes the performance data of various sample preparation techniques for the analysis of dinotefuran. These methods can be adapted for the quantification of dinotefuran using this compound as an internal standard.

Sample MatrixPreparation TechniqueAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
SoilSLE-LTPHPLC-DAD-10.015.0[1][3]
SoilQuEChERSHPLC-DAD-2070[1]
CucumberQuEChERSHPLC-DAD-2580[1]
PepperQuEChERS with SPE cleanupHPLC-DAD77-80-10[4]
Fruits & VegetablesModified QuEChERSGC-MS/MS88.2-104.5310[5]

Experimental Protocols

Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) for Soil Samples

This method is an efficient alternative for monitoring dinotefuran in soil samples.[1]

Protocol:

  • Sample Preparation: Weigh 4 g of a homogenized soil sample into a 22 mL glass vial.

  • Internal Standard Spiking: Fortify the sample with an appropriate volume of this compound standard solution.

  • Extraction: Add 4 mL of ultrapure water and 8 mL of the extracting phase (acetonitrile:water, 8:2 v/v).

  • Vortexing: Vortex the mixture for 30 seconds.

  • Freezing: Place the vial in a freezer at -20°C until the aqueous phase is completely frozen.

  • Cleanup: Transfer 3 mL of the liquid organic phase to a centrifuge tube containing 50 mg of primary-secondary amine (PSA) as a cleanup sorbent.

  • Final Preparation: Vortex the tube, centrifuge, and collect the supernatant for analysis by HPLC-DAD or LC-MS/MS.

SLE_LTP_Workflow cluster_extraction Extraction cluster_cleanup Cleanup sample 1. Weigh 4g Soil Sample spike 2. Spike with this compound sample->spike add_solvent 3. Add Acetonitrile (B52724):Water (8:2) spike->add_solvent vortex1 4. Vortex 30s add_solvent->vortex1 freeze 5. Freeze at -20°C vortex1->freeze transfer 6. Transfer Organic Phase freeze->transfer Phase Separation add_psa 7. Add 50mg PSA transfer->add_psa vortex2 8. Vortex & Centrifuge add_psa->vortex2 collect 9. Collect Supernatant vortex2->collect analysis Analysis (HPLC/LC-MS) collect->analysis

Caption: Workflow for SLE-LTP of soil samples.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables

The QuEChERS method is widely used for the analysis of pesticide residues in food matrices.

Protocol:

  • Sample Preparation: Weigh 10 g of a homogenized sample (e.g., pepper) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile and 4.0 g of anhydrous magnesium sulfate.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge for 5 minutes at 4000 rpm.

  • Dispersive SPE Cleanup: Transfer 6 mL of the acetonitrile layer to a centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

  • Final Preparation: Vortex for 1 minute, centrifuge for 2 minutes at 6000 rpm, and the resulting supernatant is ready for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Weigh 10g Homogenized Sample spike 2. Spike with this compound sample->spike add_solvent 3. Add Acetonitrile & MgSO4 spike->add_solvent shake 4. Shake & Centrifuge add_solvent->shake transfer 5. Transfer Supernatant shake->transfer Phase Separation add_sorbents 6. Add PSA & MgSO4 transfer->add_sorbents vortex_centrifuge 7. Vortex & Centrifuge add_sorbents->vortex_centrifuge collect 8. Collect Supernatant vortex_centrifuge->collect analysis Analysis (HPLC/GC-MS) collect->analysis

Caption: Workflow for the QuEChERS method.
Solid-Phase Extraction (SPE) for Agricultural Products

This method utilizes SPE for cleanup after an initial solvent extraction.[6]

Protocol:

  • Sample Preparation and Extraction:

    • For grains, legumes, nuts, and seeds, add 20 mL of water to 10.0 g of the sample and let it stand for 2 hours. For fruits and vegetables, use 20.0 g of the sample.

    • Add a known amount of this compound internal standard.

    • Add 100 mL of acetonitrile, homogenize, and filter.

    • Add another 50 mL of acetonitrile to the residue, homogenize, and filter again.

    • Combine the filtrates and adjust the volume to 200 mL with acetonitrile.

    • Concentrate a 50 mL aliquot to about 5 mL.

  • Cleanup:

    • Porous Diatomaceous Earth Column: Add 10 mL of water to the concentrated extract and load it onto a porous diatomaceous earth cartridge. After 10 minutes, wash with 100 mL of n-hexane (discarded). Elute with 200 mL of ethyl acetate (B1210297), concentrate, and dissolve the residue in 5 mL of ethyl acetate.

    • Graphitized Carbon Black Column: Condition a graphitized carbon black cartridge (500 mg) with 5 mL of ethyl acetate. Load the extract from the previous step, add 15 mL of ethyl acetate, collect the eluate, concentrate, and dissolve the residue in 5 mL of ethyl acetate.

    • Neutral Alumina (B75360) Column: Condition a neutral alumina cartridge (1,710 mg) with 5 mL of ethyl acetate. Load the extract from the carbon column, wash with 15 mL of ethyl acetate (discarded), and then elute with 20 mL of acetone.

  • Final Preparation: Concentrate the final eluate, and dissolve the residue in a suitable solvent for analysis.

SPE_Workflow cluster_extraction Extraction cluster_cleanup Multi-Stage SPE Cleanup sample 1. Sample Preparation & Spiking extract 2. Acetonitrile Extraction sample->extract concentrate 3. Concentrate Extract extract->concentrate pde 4. Diatomaceous Earth Column concentrate->pde gcb 5. Graphitized Carbon Column pde->gcb alumina 6. Neutral Alumina Column gcb->alumina final_prep 7. Final Concentration & Reconstitution alumina->final_prep analysis Analysis (HPLC/LC-MS) final_prep->analysis

Caption: Workflow for multi-stage SPE cleanup.

Conclusion

The selection of an appropriate sample preparation technique for this compound analysis is dependent on the sample matrix and the desired analytical sensitivity. The QuEChERS method offers a simple and rapid approach for a variety of food matrices, while SLE-LTP provides an effective alternative for soil samples. For complex matrices or when lower detection limits are required, a more extensive cleanup using multi-stage SPE may be necessary. The incorporation of this compound as an internal standard is highly recommended for all methods to ensure the highest quality of quantitative data.

References

Detecting Dinotefuran: A Validated Method for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate detection of the neonicotinoid insecticide Dinotefuran (B1670701) is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides a detailed overview of a validated analytical method for the quantification of Dinotefuran in various matrices, referencing established techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture to control a broad spectrum of pests.[1][2] Its high water solubility and systemic properties, however, raise concerns about its potential to contaminate soil, water, and agricultural products.[2][3][4] Consequently, robust and validated analytical methods are essential for monitoring its residues and ensuring environmental and consumer safety. This application note details a comprehensive approach to Dinotefuran detection, encompassing sample preparation, analytical instrumentation, and method validation.

Analytical Methods Overview

Several analytical techniques can be employed for the detection of Dinotefuran. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible method suitable for quantifying Dinotefuran in various samples.[5] It involves chromatographic separation followed by detection using a UV spectrophotometer.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for detecting trace levels of Dinotefuran and its metabolites.[6][7][8] This technique offers excellent specificity and is often used for confirmation.[5]

  • Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): While less common for polar compounds like Dinotefuran, a validated GC-MS/MS method has been developed, employing a solvent conversion step for compatibility.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method based on antigen-antibody reactions.[10][11] Commercial ELISA kits are available for the qualitative and semi-quantitative detection of Dinotefuran.[12][13]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in food and agricultural samples.[14][15]

Materials:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • Acetonitrile (B52724)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl) (optional, for partitioning)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional, for samples with high fat content)

  • Graphitized carbon black (GCB) (optional, for samples with pigments)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) sorbents (e.g., 150 mg PSA and 900 mg MgSO₄).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The supernatant is now ready for analysis by HPLC, LC-MS/MS, or GC-MS/MS.

HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: 270 nm.[1][5]

  • Injection Volume: 20 µL.

Protocol:

  • Prepare a series of standard solutions of Dinotefuran in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the Dinotefuran concentration in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid or ammonium (B1175870) acetate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column: A suitable C18 or other reversed-phase column.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific m/z transitions for Dinotefuran and its metabolites should be monitored (e.g., for Dinotefuran: m/z 203 -> 157, 203 -> 129).[5]

Protocol:

  • Optimize the MS parameters for Dinotefuran by infusing a standard solution.

  • Develop a chromatographic method to separate Dinotefuran from matrix interferences.

  • Prepare matrix-matched calibration standards to compensate for matrix effects.[6]

  • Inject the standards and samples for analysis.

  • Quantify Dinotefuran using the peak area ratios of the quantifier and qualifier transitions.

Method Validation Data

A summary of typical validation parameters for the different analytical methods is presented in the tables below.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[5][14]
Limit of Detection (LOD)10.0 - 25 µg/kg[1][2]
Limit of Quantitation (LOQ)15.0 - 80 µg/kg[1][2]
Recovery77 - 112%[14]
Precision (RSD)< 15%[14]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)≥ 0.998[6]
Limit of Detection (LOD)0.03 - 0.10 mg/kg[7]
Limit of Quantitation (LOQ)0.08 - 0.40 mg/kg[7]
Recovery79.1 - 110.18%[6][7]
Precision (RSD)≤ 8.91%[6]

Table 3: GC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.999[9]
Limit of Detection (LOD)0.003 mg/kg[9]
Limit of Quantitation (LOQ)0.01 mg/kg[9]
Recovery88.2 - 104.5%[9]
Precision (RSD)3.5 - 5.8%[9]

Table 4: ELISA Method Validation Parameters

ParameterTypical ValueReference
Limit of Detection (LOD)0.06 - 0.12 mg/kg[10][11]
IC₅₀5.4 - 5.66 ng/mL[16]
Recovery~100%[10][11]
Correlation with HPLC (r)> 0.99[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruit, Vegetable, Soil) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile) Homogenize->Extract Clean Dispersive SPE Cleanup (PSA, C18, GCB) Extract->Clean HPLC HPLC-UV Clean->HPLC Analysis LCMS LC-MS/MS Clean->LCMS Analysis GCMS GC-MS/MS Clean->GCMS Analysis ELISA ELISA Clean->ELISA Analysis Quant Quantification HPLC->Quant LCMS->Quant GCMS->Quant ELISA->Quant Validate Method Validation Quant->Validate Report Reporting Validate->Report

Caption: Experimental workflow for Dinotefuran detection.

validation_process cluster_params Validation Parameters Linearity Linearity & Range Validated Validated Method Linearity->Validated Acceptance Criteria Met LOD Limit of Detection (LOD) LOD->Validated Acceptance Criteria Met LOQ Limit of Quantitation (LOQ) LOQ->Validated Acceptance Criteria Met Accuracy Accuracy (Recovery) Accuracy->Validated Acceptance Criteria Met Precision Precision (RSD) Precision->Validated Acceptance Criteria Met Specificity Specificity Specificity->Validated Acceptance Criteria Met Method Analytical Method Method->Linearity Evaluation Method->LOD Evaluation Method->LOQ Evaluation Method->Accuracy Evaluation Method->Precision Evaluation Method->Specificity Evaluation

Caption: Logical diagram of the method validation process.

Conclusion

The described analytical methods, particularly LC-MS/MS, provide a robust and reliable approach for the quantification of Dinotefuran in a variety of matrices. The QuEChERS sample preparation method offers an efficient and effective way to extract the analyte while minimizing matrix interference. Proper method validation is essential to ensure the accuracy and reliability of the results. The information and protocols provided in this application note serve as a comprehensive guide for researchers and scientists involved in the detection and monitoring of Dinotefuran.

References

Application of Dinotefuran-d3 in Environmental Monitoring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is widely utilized in agriculture to control a broad spectrum of insect pests on various crops.[1] Due to its high water solubility, dinotefuran is prone to leaching and runoff, leading to potential contamination of soil, water, and non-target organisms.[2] Consequently, robust and accurate analytical methods are imperative for monitoring its presence and concentration in environmental matrices. The use of a stable isotope-labeled internal standard, such as Dinotefuran-d3, is a critical component of a reliable quantitative analytical workflow, particularly when using mass spectrometry-based detection methods.[3] This document provides detailed application notes and protocols for the use of this compound in environmental monitoring studies, aimed at researchers, scientists, and professionals in drug development.

This compound, a deuterium-labeled analog of dinotefuran, serves as an ideal internal standard for quantitative analysis.[3][4] By introducing a known amount of this compound at the beginning of the sample preparation process, it is possible to accurately account for analyte losses during extraction and cleanup, as well as variations in instrument response.[5] This approach significantly improves the accuracy and precision of the analytical results.

Analytical Techniques

Several advanced analytical techniques are employed for the detection and quantification of dinotefuran residues in environmental samples. These include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and more sensitive methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2][6][7] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for polar compounds like dinotefuran.[2]

Data Presentation: A Summary of Quantitative Data

The following tables summarize key quantitative data from various studies on the analysis of dinotefuran in different environmental matrices.

Table 1: Method Performance for Dinotefuran Analysis in Fruits and Vegetables

Analytical MethodMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
GC-MS/MSFruits & Vegetables0.0030.0188.2 - 104.53.5 - 5.8[2]
LC-MS/MSPersimmon-0.0006 - 0.001870 - 120< 20[8]

Table 2: Method Performance for Dinotefuran Analysis in Soil

Analytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
HPLC-DAD10.015.070 - 120< 20[9]

Table 3: Method Performance for Dinotefuran Analysis in Water

Analytical MethodLOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)Reference
HPLC-DAD5.0010.0085.44 - 89.72< 5.8[9]

Experimental Protocols

This section provides detailed methodologies for the analysis of dinotefuran in various environmental matrices using this compound as an internal standard.

Protocol 1: Analysis of Dinotefuran in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food matrices.[10]

1. Sample Preparation (QuEChERS Extraction)

  • Homogenize 10-15 g of the fruit or vegetable sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile extract.

  • Add it to a dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[11]

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for dinotefuran and this compound.

Table 4: MRM Transitions for Dinotefuran and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleReference
Dinotefuran203.1129.112Quantifier[12]
Dinotefuran203.1157.2-Qualifier[13]
This compound206160-Quantifier[4]
This compound206132-Qualifier[4]
Protocol 2: Analysis of Dinotefuran in Soil using Solid-Liquid Extraction and HPLC-DAD

1. Sample Preparation

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 5 g of the prepared soil into a centrifuge tube.

  • Spike the sample with this compound internal standard solution.

  • Add 10 mL of an extraction solvent (e.g., acetonitrile/water 8:2 v/v).

  • Vortex or shake for a specified time (e.g., 30 minutes).

  • Centrifuge the sample.

  • Collect the supernatant for cleanup.

2. Cleanup

  • Pass the extract through a cleanup cartridge (e.g., containing Primary Secondary Amine - PSA) to remove interferences.[9]

3. HPLC-DAD Analysis

  • LC Column: C18 column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Detection: Diode Array Detector set at the maximum absorbance wavelength for dinotefuran (around 270 nm).

Protocol 3: Analysis of Dinotefuran in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

1. Sample Preparation (SPE)

  • Filter the water sample (e.g., 500 mL) to remove particulate matter.

  • Spike the filtered water with this compound internal standard.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the analytes with an organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS conditions outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow sample Environmental Sample (Water, Soil, Produce) spike Spike with This compound Internal Standard sample->spike Add known amount extraction Extraction (QuEChERS, SLE, SPE) spike->extraction cleanup Cleanup (dSPE, Cartridge) extraction->cleanup analysis LC-MS/MS or GC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification Peak Area Ratio (Analyte/IS) result Final Concentration Report quantification->result

Caption: General workflow for the quantitative analysis of Dinotefuran.

quechers_workflow start Homogenized Sample (10g) in 50mL tube add_is Add this compound IS start->add_is add_acn Add 10mL Acetonitrile add_is->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge extract_aliquot Take 1mL of Acetonitrile Extract shake_centrifuge->extract_aliquot dspe dSPE Cleanup (PSA, C18, MgSO4) extract_aliquot->dspe shake_centrifuge2 Vortex & Centrifuge dspe->shake_centrifuge2 filter Filter (0.22µm) shake_centrifuge2->filter lcms Analyze by LC-MS/MS filter->lcms

Caption: Detailed QuEChERS workflow for produce sample preparation.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Dinotefuran and Dinotefuran-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the neonicotinoid insecticide Dinotefuran and its deuterated internal standard, Dinotefuran-d3, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture. Its detection and quantification in various matrices are crucial for food safety, environmental monitoring, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This protocol outlines a robust and sensitive LC-MS/MS method for the simultaneous determination of Dinotefuran and this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[1]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the internal standard solution (this compound) to achieve the desired final concentration.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for cleanup. For samples with high fat content, C18 sorbent can also be added.

  • Vortex for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile & this compound sample->add_acn vortex1 3. Vortex (1 min) add_acn->vortex1 add_salts 4. Add MgSO4 & NaCl vortex1->add_salts vortex2 5. Vortex (1 min) add_salts->vortex2 centrifuge1 6. Centrifuge vortex2->centrifuge1 extract 7. Collect Acetonitrile Layer centrifuge1->extract add_spe 8. Add PSA & MgSO4 extract->add_spe vortex3 9. Vortex (1 min) add_spe->vortex3 centrifuge2 10. Centrifuge vortex3->centrifuge2 final_extract 11. Filtered Final Extract centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: QuEChERS sample preparation workflow.

Liquid Chromatography (LC) Parameters

The following are typical LC conditions. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Program Time (min)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL
Mass Spectrometry (MS/MS) Parameters

The following MS/MS parameters are provided as a starting point. It is crucial to optimize these parameters on the specific instrument being used for the analysis.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimize for the specific instrument (Nebulizer, Drying, and Collision Gas)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the recommended MRM transitions and collision energies for Dinotefuran and this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Notes
Dinotefuran 203.1157.1 10 - 15Quantifier
203.1129.115 - 20Qualifier
203.1114.015 - 25Qualifier
This compound 206.1160.1 Optimize on instrumentQuantifier (Internal Standard)
206.1132.1Optimize on instrumentQualifier (Internal Standard)

Note on Collision Energy: The optimal collision energy is instrument-dependent and should be determined experimentally by infusing a standard solution of each analyte and varying the collision energy to maximize the signal of the product ions. For this compound, start with the optimized collision energy for the corresponding Dinotefuran transition and adjust as necessary.

Logical Relationship of LC-MS/MS Analysis

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column LC Column (C18) esi Electrospray Ionization (ESI+) lc_column->esi Separated Analytes mobile_phase Mobile Phase Gradient q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector sample_extract Sample Extract sample_extract->lc_column

Caption: LC-MS/MS analysis workflow diagram.

Data Analysis and Quality Control

  • Calibration Curve: Prepare a series of calibration standards in a blank matrix extract to construct a calibration curve. The concentration range should encompass the expected levels of Dinotefuran in the samples.

  • Quantification: The concentration of Dinotefuran in the samples is determined by the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • Quality Control: Include blank samples and quality control samples at low, medium, and high concentrations in each analytical batch to monitor the performance of the method. The accuracy and precision should fall within acceptable limits (e.g., ±15% for accuracy, <15% for precision).

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of Dinotefuran and its deuterated internal standard, this compound, by LC-MS/MS. The combination of the QuEChERS sample preparation method and the high selectivity and sensitivity of tandem mass spectrometry allows for the reliable quantification of Dinotefuran in complex matrices. Adherence to this protocol, with appropriate instrument-specific optimization, will enable researchers to obtain high-quality data for a variety of applications.

References

Application Note: High-Throughput Analysis of Dinotefuran in Agricultural Matrices using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the neonicotinoid insecticide Dinotefuran in various agricultural matrices, including fruits and vegetables. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). A crucial solvent conversion step is incorporated to ensure compatibility of the polar Dinotefuran with GC-MS/MS analysis. The method demonstrates excellent linearity, accuracy, and precision, with a limit of quantification of 0.01 mg/kg. This protocol is suitable for routine monitoring of Dinotefuran residues in food safety and environmental laboratories.

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide widely used to control a broad spectrum of insect pests in agriculture.[1] Due to its systemic properties, residues of Dinotefuran can be present in various parts of the plant, including fruits and vegetables, posing a potential risk to consumers. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Dinotefuran in different food commodities.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring food safety. While traditionally analyzed by liquid chromatography due to its polarity, this application note presents a validated GC-MS/MS method, offering an alternative and robust analytical approach.[3] A key innovation of this method is a solvent conversion step to effectively analyze the highly polar Dinotefuran using GC-MS technology.[2]

Materials and Methods

Reagents and Standards
  • Dinotefuran analytical standard (≥99% purity)

  • Dinotefuran-d3 (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) - Use with caution, may remove planar pesticides

  • C18 sorbent

  • High-purity helium (carrier gas)

Instrumentation
  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Shimadzu GCMS-TQ8050NX or equivalent)[2]

  • High-speed homogenizer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocols

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10.0 ± 0.1 g of a representative, homogenized sample into a 50 mL centrifuge tube.[2] For dry samples like grains, add 20 mL of water and let stand for 2 hours before homogenization.[4]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[5] Spike with an appropriate amount of this compound internal standard solution.

  • Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6]

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.[7] For samples with high pigment content, 50 mg of GCB can be added (note: this may lead to loss of planar pesticides). For samples with high fat content, 150 mg of C18 can be added.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge at ≥6000 rpm for 2 minutes.[7]

  • Solvent Conversion: Transfer a 2 mL aliquot of the cleaned extract to a clean vial. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40 °C.[2]

  • Reconstitution: Reconstitute the residue in 2 mL of n-hexane.[2] Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial for analysis.[2]

GC-MS/MS Analysis

The instrumental parameters for the GC-MS/MS analysis are summarized in the table below.

Table 1: GC-MS/MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.69 mL/min[2]
Oven Program50 °C (hold 1 min), then 25 °C/min to 125 °C, then 10 °C/min to 260 °C (hold 3 min)[2]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV[2]
Ion Source Temperature230 °C[2]
Acquisition ModeMultiple Reaction Monitoring (MRM)
Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviation, RSD).

Results and Discussion

Linearity, LOD, and LOQ

The method demonstrated excellent linearity over a concentration range of 0.001–2.0 mg/kg, with a coefficient of determination (r²) greater than 0.999.[2] The LOD was established at 0.003 mg/kg, and the LOQ was 0.01 mg/kg.[2]

Accuracy and Precision

The accuracy and precision of the method were evaluated by spiking various matrices (e.g., nectarines, cucumbers) at three different concentration levels (0.01, 0.1, and 1.0 mg/kg). The results are summarized in Table 2.

Table 2: Recovery and Precision of Dinotefuran in Spiked Samples

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%) (n=6)
Nectarine0.0195.24.8
0.198.73.9
1.0102.14.2
Cucumber0.0188.2[2]5.8[2]
0.192.55.1
1.096.34.5

The average recoveries for Dinotefuran across all matrices and spiking levels ranged from 88.2% to 104.5%, with RSDs between 3.5% and 5.8%.[2] These results indicate high accuracy and precision of the developed method.

Mass Spectrometric Data

The MRM transitions for Dinotefuran and its internal standard are provided in Table 3. The most intense transition was used for quantification, while the others were used for confirmation.

Table 3: MRM Transitions for Dinotefuran and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Dinotefuran157.0113.010Quantifier[2]
157.099.015Qualifier[2]
157.0127.012Qualifier[2]
This compound160.0116.010Quantifier
160.0102.015Qualifier

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Homogenization Extraction Acetonitrile Extraction & IS Spiking Sample->Extraction SaltingOut Salting Out (MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Nitrogen Evaporation Centrifugation2->Evaporation Reconstitution Reconstitution in n-Hexane Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration GCMS GC-MS/MS Analysis Filtration->GCMS Quantification Quantification & Confirmation GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow for Dinotefuran analysis.

Method_Development_Logic cluster_sample_prep_details Sample Preparation Details cluster_gc_details GC Details cluster_ms_details MS/MS Details cluster_validation_details Validation Parameters Start Objective: Develop GC-MS/MS method for Dinotefuran SamplePrep Sample Preparation Optimization Start->SamplePrep GC_Params GC Parameter Optimization SamplePrep->GC_Params QuEChERS Select QuEChERS MS_Params MS/MS Parameter Optimization GC_Params->MS_Params Column Select Column Validation Method Validation MS_Params->Validation Precursor Select Precursor Ion FinalMethod Finalized Analytical Method Validation->FinalMethod Linearity Linearity & Range SolventConversion Introduce Solvent Conversion Step QuEChERS->SolventConversion dSPE_Cleanup Optimize d-SPE Sorbents SolventConversion->dSPE_Cleanup OvenProg Optimize Oven Program Column->OvenProg Injector Optimize Injector Parameters OvenProg->Injector Product Optimize Product Ions & Collision Energies Precursor->Product LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (RSD) Accuracy->Precision

Caption: Logical flow for the development of the Dinotefuran GC-MS/MS method.

Conclusion

The GC-MS/MS method presented in this application note provides a reliable and sensitive approach for the routine analysis of Dinotefuran residues in a variety of fruit and vegetable matrices. The incorporation of a solvent conversion step successfully addresses the challenge of analyzing the polar Dinotefuran by gas chromatography. The method meets the typical performance criteria for pesticide residue analysis, making it a valuable tool for food safety monitoring and regulatory compliance.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Dinotefuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide widely used in agriculture to control a broad spectrum of sucking insects.[1] Its systemic properties and high water solubility (39.8 g/L) make it effective but also raise concerns about its potential presence in various environmental and food matrices.[1][2] Accurate determination of Dinotefuran residues is crucial for food safety, environmental monitoring, and risk assessment.

Sample preparation is a critical step in the analytical workflow for Dinotefuran, as complex matrices such as soil, honey, fruits, and vegetables can introduce interferences that affect the accuracy and sensitivity of analytical instruments. Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of Dinotefuran from various sample extracts. This application note provides a detailed protocol for SPE cleanup in Dinotefuran analysis, along with quantitative data and a visual representation of the experimental workflow.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of Dinotefuran analysis, a liquid sample extract is passed through a solid adsorbent (the stationary phase) packed in a cartridge. Dinotefuran and other components of the mixture are partitioned between the liquid phase (the sample matrix and solvent) and the solid stationary phase. By carefully selecting the stationary phase and the solvents used for loading, washing, and elution, it is possible to selectively retain Dinotefuran on the sorbent while matrix interferences are washed away. The purified Dinotefuran is then eluted from the cartridge with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

This section details the methodologies for sample preparation and SPE cleanup for Dinotefuran analysis in various matrices. The following protocols are generalized and may require optimization based on the specific matrix and analytical instrumentation.

Sample Extraction

The initial extraction of Dinotefuran from the sample matrix is crucial for achieving good recovery. The choice of extraction solvent and method depends on the sample type.

  • Fruits and Vegetables: A common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

    • Homogenize 10-15 g of the sample.

    • Add an equal volume of acetonitrile (B52724) (e.g., 10-15 mL).

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid extraction.

    • Shake or vortex vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

    • The resulting supernatant (acetonitrile layer) is used for the SPE cleanup.

  • Honey:

    • Dissolve 10 g of honey in 10 mL of deionized water.[3]

    • Add 10 mL of acetonitrile and vortex until homogenous.[3]

    • Add citrate-buffered QuEChERS salts.[3]

    • Shake vigorously for at least 1 minute.[3]

    • Centrifuge at >3000 x g for 5 minutes.[3]

    • The supernatant is then subjected to cleanup.

  • Soil:

    • Weigh 5-10 g of soil into a centrifuge tube.

    • Add a mixture of acetonitrile and water (e.g., 8:2 v/v) as the extraction solvent.[1]

    • Vortex or shake for an appropriate time to ensure thorough extraction.

    • Centrifuge to separate the soil particles from the extract.

    • The supernatant is used for the cleanup step.

  • Water:

    • For water samples, filtration may be sufficient before SPE. If the sample contains particulates, centrifugation or filtration through a 0.45 µm filter is recommended. Due to Dinotefuran's high water solubility, direct loading onto the SPE cartridge is often possible.[2]

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is based on the use of a C18 (octadecylsilane) reversed-phase SPE cartridge, which is commonly used for the cleanup of neonicotinoid insecticides.

Materials:

  • SPE cartridges: C18 (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Solvents: Methanol (B129727) (MeOH), Deionized Water, Acetonitrile (ACN), Acetone (B3395972)

  • Sample extract from the previous step

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of deionized water to equilibrate the cartridge for the aqueous sample extract. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the sample extract (supernatant from the extraction step) onto the conditioned SPE cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient retention of Dinotefuran.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar interferences. This step helps in eluting compounds that are more polar than Dinotefuran.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained Dinotefuran from the cartridge using a suitable organic solvent. A common elution solvent is acetonitrile or a mixture of acetone and acetonitrile.

    • Use a small volume of elution solvent (e.g., 2 x 3 mL) to ensure a concentrated final extract. Collect the eluate in a clean collection tube.

  • Final Preparation:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., mobile phase for LC analysis) to a final volume of 1 mL.

    • The sample is now ready for instrumental analysis.

Data Presentation

The following table summarizes quantitative data for Dinotefuran analysis using SPE cleanup from various studies.

MatrixSPE SorbentAnalytical MethodSpiking LevelRecovery (%)LODLOQReference
Pepperd-SPEHPLC-DAD0.01 - 1 mg/kg77 - 80-0.01 mg/kg
SoilPSA, C18HPLC-DAD15.0, 90.0, 115.0 µg/kg70 - 12010.0 µg/kg15.0 µg/kg[1]
Cucumber-HPLC-DAD--3 µg/kg10 µg/kg[1]
Honey (Processed)d-SPE (PSA/C18)UHPLC-MS/MS10 ng/g95.3--[3]
Honey (Processed)d-SPE (PSA/C18)UHPLC-MS/MS50 ng/g98.5--[3]
Honey (Raw)d-SPE (PSA/C18)UHPLC-MS/MS10 ng/g92.1--[3]
Honey (Raw)d-SPE (PSA/C18)UHPLC-MS/MS50 ng/g96.4--[3]
Rice-HPLC-MS/MS-82.3 - 85.8--[4]
WaterLLE-LTPHPLC-DAD-85.44 - 89.725.00 µg/L10.00 µg/L[5]
Cotton Seed OilMSPD (C18)HPLC-UV0.03, 0.3 µg/mL89 - 960.01 µg/mL0.03 µg/mL[6]
Fruits & Vegetables-GC-MS/MS0.01, 0.1, 1.0 mg/kg88.2 - 104.50.003 mg/kg0.01 mg/kg[7]

d-SPE: dispersive Solid-Phase Extraction; LLE-LTP: Liquid-Liquid Extraction with Low-Temperature Purification; MSPD: Matrix Solid-Phase Dispersion

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for Dinotefuran analysis using SPE cleanup.

Dinotefuran_SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis Sample Sample (Fruit, Vegetable, Honey, Soil, Water) Homogenization Homogenization/ Dissolution Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Loading 2. Sample Loading Centrifugation->Loading Supernatant Conditioning 1. Cartridge Conditioning (Methanol, Water) Washing 3. Washing (e.g., Water) Loading->Washing Drying 4. Drying Washing->Drying Elution 5. Elution (e.g., Acetonitrile) Drying->Elution Concentration Evaporation & Reconstitution Elution->Concentration Eluate Analysis Instrumental Analysis (HPLC, LC-MS/MS) Concentration->Analysis

Caption: Workflow for Dinotefuran analysis using SPE cleanup.

Conclusion

Solid-phase extraction is a robust and reliable method for the cleanup of Dinotefuran from a variety of complex matrices. The protocol outlined in this application note, utilizing C18 SPE cartridges, provides an effective means to reduce matrix interference and improve the accuracy and sensitivity of subsequent instrumental analysis. The provided quantitative data from various studies demonstrates the effectiveness of SPE and related cleanup techniques in achieving high recovery rates and low limits of detection for Dinotefuran. Researchers, scientists, and drug development professionals can adapt and optimize this protocol to suit their specific analytical needs for the monitoring of Dinotefuran residues.

References

Troubleshooting & Optimization

How to minimize matrix effects in Dinotefuran analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize matrix effects in the analysis of Dinotefuran (B1670701).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Dinotefuran analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Dinotefuran). Matrix effects are the alteration of the analyte's signal, either suppression or enhancement, caused by these co-eluting components.[1][2][3] This phenomenon is a significant challenge in LC-MS/MS-based pesticide analysis, as it can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4] For Dinotefuran, which is a polar compound, matrix effects can be particularly pronounced in complex samples like fruits, vegetables, and soil.[5][6][7]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: You can quantify the extent of matrix effects (ME) by comparing the peak response of Dinotefuran in a standard solution prepared in a pure solvent to its response in a sample extract spiked at the same concentration (a matrix-matched standard). The matrix effect percentage is typically calculated using the following formula:

ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

A value of 0% indicates no matrix effect. A negative value (e.g., -40%) indicates signal suppression, while a positive value indicates signal enhancement.[8] Values between -20% and +20% are often considered negligible or low matrix effects, while values outside of -50% to +50% indicate a strong matrix effect.[9]

Q3: What are the primary strategies to minimize matrix effects for Dinotefuran?

A3: There are three main approaches to address and minimize matrix effects in Dinotefuran analysis. These can be used individually or in combination for the best results:

  • Effective Sample Preparation and Cleanup: The goal is to remove interfering matrix components before instrumental analysis. Techniques like QuEChERS and Solid-Phase Extraction (SPE) are common.[3][4][7]

  • Instrumental Optimization: Modifying liquid chromatography (LC) conditions to better separate Dinotefuran from matrix interferences or using specific mass spectrometry (MS) scan modes can help.[1][4][10]

  • Calibration and Compensation Strategies: This involves using methods that correct for the signal alteration. The most effective approaches are matrix-matched calibration and the use of stable isotope-labeled internal standards (SIL-IS).[9][11][12][13][14]

Below is a logical workflow for addressing potential matrix effects during method development.

G cluster_prep Sample Preparation & Analysis cluster_eval Evaluation cluster_mitigation Mitigation Strategies start Initial Sample Extraction (e.g., QuEChERS) analysis LC-MS/MS Analysis start->analysis eval Evaluate Matrix Effect (ME %) analysis->eval cleanup Improve Cleanup (d-SPE, SPE Cartridge) eval->cleanup Strong ME (> |20%|) end_node Accurate Quantification eval->end_node ME within acceptable range (-20% to 20%) cleanup->analysis dilution Dilute Sample Extract cleanup->dilution calib Use Compensation (Matrix-Matched Cal., IS) cleanup->calib dilution->analysis calib->analysis

Caption: Troubleshooting workflow for minimizing matrix effects.

Troubleshooting Guides

Issue 1: Poor recovery and significant signal suppression after QuEChERS extraction.

The high polarity and water miscibility of Dinotefuran and its metabolites can make extraction with standard QuEChERS (using acetonitrile) and subsequent partitioning with salt challenging.[5][6]

Troubleshooting Steps:

  • Modify the Extraction Solvent: Using methanol (B129727) instead of acetonitrile (B52724) can improve extraction efficiency for polar analytes like Dinotefuran in certain matrices.[5][6]

  • Optimize Dispersive SPE (d-SPE) Cleanup: The choice and amount of d-SPE sorbent are critical.

    • Primary Secondary Amine (PSA): Effective at removing organic acids, fatty acids, and sugars. A common choice for food matrices.[5][15]

    • C18 (Octadecylsilane): Useful for removing non-polar interferences. Often used in combination with PSA.[5]

    • Graphitized Carbon Black (GCB): Removes pigments and sterols but can cause loss of planar analytes. Use with caution for Dinotefuran.

  • Dilute the Final Extract: A simple and effective way to reduce the concentration of matrix components is to dilute the final extract (e.g., 10-fold) with the initial mobile phase before injection. This can significantly reduce signal suppression.[3]

Issue 2: Inconsistent results across different sample types (e.g., vegetables vs. fruits).

Matrix composition varies significantly between different commodities, leading to different matrix effects.[4][10][11] A method validated for one matrix may not be suitable for another.

Troubleshooting Steps:

  • Use Matrix-Matched Calibration: This is the most reliable way to compensate for matrix-specific signal alterations. Prepare calibration standards in a blank extract of the same matrix you are analyzing.[5][11][12] For example, a study on neonicotinoids found that while matrix effects were not observed for brown rice and carrot, they were significant for green onion, requiring matrix-matched calibration for accurate results.[11][12]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as Dinotefuran-d3, is a highly effective strategy.[13][16] The SIL-IS co-elutes with the target analyte and experiences nearly identical matrix effects, allowing for reliable correction and accurate quantification across different matrices.[12][14][17]

Below is a diagram illustrating the principle of using an internal standard to correct for matrix effects.

G cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (IS) A Analyte in Solvent B Analyte in Matrix (Signal Suppressed) A->B Matrix Effect C Result: Inaccurate (Concentration Underestimated) B->C D Analyte + IS in Solvent E Analyte + IS in Matrix (Both Signals Suppressed Equally) D->E Matrix Effect F Result: Accurate (Ratio of Analyte/IS is Constant) E->F

Caption: How internal standards compensate for matrix effects.

Data & Protocols

Quantitative Data Summary

The effectiveness of different strategies can be compared through recovery rates and observed matrix effects.

Table 1: Comparison of Recovery Rates for Dinotefuran Using Different Methods

AnalyteMatrixSample Preparation MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
DinotefuranPepperModified QuEChERS77 - 80< 3[15]
DinotefuranPlumMethanol Extraction + d-SPE (PSA & C18)83.0 - 110.2≤ 8.9[5]
DinotefuranSoilSLE-LTP* + d-SPE (PSA)98.7 - 101.3< 3.6[7][18]
DinotefuranGreen OnionQuEChERS96.6 - 102.1**0.4 - 4.4[12]

*Solid-Liquid Extraction with Low-Temperature Purification **Recovery calculated using matrix-matched calibration

Table 2: Impact of Calibration Method on Dinotefuran Quantification in Green Onion

Calibration MethodAnalyteRatio of Slopes (Matrix-Free / Matrix-Matched)Bias in Spiked Sample RecoveryReference
Matrix-FreeDinotefuran0.99 ± 0.01Low[12][19]
Matrix-FreeAcetamiprid1.09 ± 0.04High[12][19]
Matrix-FreeClothianidin0.91 ± 0.01High[12][19]
Matrix-MatchedAll AnalytesN/ALow (comparable to spiked concentration)[11][12][19]

Note: A slope ratio close to 1.00 indicates a minimal matrix effect for that specific analyte in that matrix when using an internal standard. Even so, the study concluded that matrix-matched calibration was necessary for the most accurate quantification of all tested neonicotinoids.[11][12]

Experimental Protocols

Protocol 1: Modified QuEChERS for Dinotefuran in Plum (Adapted from a method for polar metabolites)[5]

  • Homogenization: Weigh 10 g of a homogenized plum sample into a 50 mL centrifuge tube.

  • Fortification: (For recovery studies) Spike the sample with the Dinotefuran standard and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of methanol to the tube.

    • Shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 25 mg of PSA sorbent, 25 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: General Purpose QuEChERS with d-SPE Cleanup (Based on standard QuEChERS procedures)[15][20]

  • Extraction:

    • Weigh 10 g of the chopped, homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. If using an internal standard, add it at this step.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of sodium chloride (NaCl).

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.

    • The tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the final extract, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Overcoming Ion Suppression with Dinotefuran-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dinotefuran-d3 as an internal standard to overcome ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity of the analytical method.[1][2] Essentially, even if your analyte is present, the instrument may not "see" it effectively due to interference from other molecules in the sample.

Q2: How does using this compound as an internal standard help to overcome ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Dinotefuran (B1670701), it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement as the unlabeled analyte.[1] By adding a known amount of this compound to every sample, calibrator, and quality control sample, you can use the ratio of the analyte's signal to the internal standard's signal for quantification.[3] This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus normalizing the variations and leading to more accurate and precise results.[3][4]

Q3: Can this compound completely eliminate all issues related to ion suppression?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the two compounds to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification.[1] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: What are the key considerations when preparing my this compound internal standard working solution?

A4: Proper preparation of the internal standard working solution is critical for accurate quantification. Key considerations include:

  • Purity and Storage: Use a high-purity this compound standard and store it according to the manufacturer's instructions to prevent degradation.[5]

  • Solvent: Dissolve the standard in a solvent that is compatible with your mobile phase and ensures the stability of the compound.

  • Concentration: The concentration of the internal standard should be carefully chosen to provide a strong, stable signal without saturating the detector. It should also be appropriate for the expected concentration range of the analyte in your samples.

  • Pipetting: Use calibrated pipettes to ensure accurate and precise addition of the internal standard to your samples. Any error in the amount of internal standard added will directly translate to an error in the calculated analyte concentration.[1]

Troubleshooting Guides

Problem 1: Poor reproducibility of the Dinotefuran / this compound area ratio.
  • Potential Cause: Inconsistent addition of the internal standard.

    • Solution: Verify the calibration and proper operation of your pipettes. Ensure the internal standard solution is being vortexed before each addition to ensure homogeneity.

  • Potential Cause: Degradation of Dinotefuran or this compound in the sample matrix or on the autosampler.

    • Solution: Investigate the stability of both the analyte and the internal standard in the matrix and in the autosampler over the expected analysis time. Consider using a cooled autosampler.

  • Potential Cause: Carryover from a high-concentration sample.

    • Solution: Optimize the needle wash procedure in your LC method. This may involve using a stronger wash solvent or increasing the wash volume and duration. Inject a blank sample after a high-concentration standard to check for carryover.[1]

Problem 2: The Dinotefuran and this compound peaks are not co-eluting.
  • Potential Cause: Isotope effect.

    • Solution: While a slight separation can sometimes be unavoidable, significant shifts can be problematic. Try modifying the chromatographic conditions, such as the gradient profile or the mobile phase composition, to minimize the separation. A slower gradient may improve co-elution.

  • Potential Cause: Column degradation.

    • Solution: A loss of stationary phase or contamination of the column can alter the chromatography. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.[1]

Problem 3: Unexpectedly high or low concentrations of Dinotefuran are being calculated.
  • Potential Cause: Incorrect concentration of the this compound internal standard solution.

    • Solution: Carefully reprepare the internal standard solution, paying close attention to all dilutions and weighing steps. Verify the concentration of the new solution.[1]

  • Potential Cause: Cross-contribution from the analyte to the internal standard's mass channel or vice-versa.

    • Solution: Check the isotopic purity of your this compound standard. Analyze a high-concentration solution of Dinotefuran and monitor the MRM transition for this compound to check for any signal. Do the same for a solution of this compound, monitoring the Dinotefuran MRM transition. If significant cross-talk is observed, you may need to use different MRM transitions or a higher purity standard.

Quantitative Data Summary

The following table summarizes the impact of using this compound as an internal standard on the recovery of Dinotefuran from a complex matrix, demonstrating the mitigation of ion suppression.

AnalyteMatrixSample PreparationRecovery without Internal Standard (%)Recovery with this compound Internal Standard (%)RSD (%) with Internal Standard
DinotefuranPlumMethanol Extraction, d-SPE cleanupVariable (Suppression Observed)83.01 - 110.18≤ 8.91
DinotefuranRiceHPLC-MS/MS in MRM mode-82.3 - 85.8-
DinotefuranFruits & VegetablesGC-MS/MS-88.2 - 104.53.5 - 5.8

Data adapted from multiple sources for illustrative purposes.[6][7][8]

Experimental Protocols

Protocol 1: Sample Preparation for Dinotefuran Analysis in Fruit Matrix
  • Homogenization: Weigh 20.0 g of the fruit sample. Add 100 mL of acetonitrile (B52724) and homogenize for 2-3 minutes.[9]

  • Extraction: Filter the homogenate with suction. Add 50 mL of acetonitrile to the residue on the filter paper, homogenize again, and filter.[9]

  • Combine and Concentrate: Combine the filtrates and bring the total volume to 200 mL with acetonitrile. Take a 50 mL aliquot of this solution and concentrate it to approximately 5 mL at a temperature below 40°C.[9]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the concentrated extract.

  • Clean-up (d-SPE): The concentrated extract can be further purified using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.[6]

  • Final Preparation: After cleanup, the sample is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Dinotefuran and this compound
  • LC Column: Octadecylsilanized silica (B1680970) gel column (e.g., 2.1 mm ID x 150 mm, 3-5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water with 2 mmol/L ammonium (B1175870) acetate.[9]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-10 µL.

  • Column Temperature: 40°C.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[9]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Dinotefuran MRM Transition: Precursor ion (m/z) 203.1 → Product ion (m/z) 129.2 (quantifier), 157.2 (qualifier).[10]

    • This compound MRM Transition: Precursor ion (m/z) 206.1 → Product ion (m/z) 132.2 (quantifier), 160.2 (qualifier).

Visualizations

IonSuppression cluster_LC LC Column cluster_ESI ESI Source Analyte Dinotefuran Droplet Charged Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Components Matrix->Droplet Co-elution Ionization Ionization Droplet->Ionization Competition for Charge (Ion Suppression) MS Mass Spectrometer (Signal Detection) Ionization->MS

Caption: The process of ion suppression in the ESI source.

TroubleshootingWorkflow Start Poor Analyte/IS Ratio Reproducibility CheckPipettes Verify Pipette Calibration and IS Addition Technique Start->CheckPipettes CheckStability Assess Analyte and IS Stability in Matrix and Autosampler Start->CheckStability CheckCarryover Inject Blank After High Standard to Check for Carryover Start->CheckCarryover ReprepareIS Reprepare Internal Standard Solution CheckPipettes->ReprepareIS UseCooledAutosampler Use Cooled Autosampler CheckStability->UseCooledAutosampler OptimizeWash Optimize Autosampler Wash Method CheckCarryover->OptimizeWash Resolved Problem Resolved ReprepareIS->Resolved OptimizeWash->Resolved UseCooledAutosampler->Resolved

Caption: Troubleshooting workflow for poor analyte/IS ratio.

ExperimentalWorkflow Start Sample Collection Homogenization Homogenization (with Acetonitrile) Start->Homogenization Extraction Filtration and Re-extraction Homogenization->Extraction Concentration Concentration of Combined Filtrates Extraction->Concentration Spiking Spike with This compound IS Concentration->Spiking Cleanup d-SPE Cleanup (PSA and C18) Spiking->Cleanup FinalPrep Evaporation and Reconstitution Cleanup->FinalPrep Analysis LC-MS/MS Analysis FinalPrep->Analysis

Caption: General experimental workflow for Dinotefuran analysis.

References

Technical Support Center: Optimizing LC Gradient for Dinotefuran and its Metabolites Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Dinotefuran (B1670701) and its metabolites.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing poor peak shapes (tailing or fronting) for Dinotefuran and its metabolites. What are the possible causes and solutions?

A1: Poor peak shape is a common issue in liquid chromatography. Here are the likely causes and how to address them:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This helps to suppress the ionization of silanol groups and reduce unwanted interactions.[1][2] Most successful separations of Dinotefuran and its metabolites utilize a mobile phase containing acetonitrile (B52724) and water with 0.1% formic acid.[1][2]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and, consequently, their interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is optimal for your analytes and column chemistry. For Dinotefuran and its metabolites, a slightly acidic mobile phase is generally effective.

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shapes.

    • Solution: Flush the column with a strong solvent or replace it if necessary.[3]

Q2: My peaks for Dinotefuran and its metabolites are co-eluting or have poor resolution. How can I improve the separation?

A2: Achieving baseline separation of Dinotefuran and its structurally similar metabolites can be challenging. Here are some strategies to improve resolution:

  • Optimize the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Solution: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, if you are running a gradient from 10% to 90% acetonitrile in 10 minutes, try extending the gradient time to 15 or 20 minutes.

  • Adjust the Mobile Phase Composition: The choice of organic modifier can influence selectivity.

    • Solution: While acetonitrile is commonly used, you can experiment with methanol (B129727) as the organic modifier. Methanol has different solvent properties and may provide a different elution order or improved resolution.

  • Change the Column Chemistry: If optimizing the mobile phase and gradient doesn't provide the desired separation, consider a different column.

    • Solution: While C18 columns are widely used, other stationary phases like C8 or phenyl-hexyl might offer different selectivities for these polar compounds.[4] For enantioselective separation, a chiral column is necessary.[5][6]

  • Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, although it will increase the run time.

    • Solution: Try decreasing the flow rate from a typical 1.0 mL/min to 0.8 or 0.6 mL/min.

  • Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation.

    • Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.

Q3: I am experiencing low sensitivity or not detecting some of the more polar metabolites of Dinotefuran. What could be the problem?

A3: The high polarity of some Dinotefuran metabolites, such as DN, can make them difficult to retain on traditional reversed-phase columns and challenging to detect.[7][8]

  • Poor Retention on C18 Columns: Highly polar metabolites may elute at or near the void volume.

    • Solution:

      • Use a More Retentive Column: Consider a column designed for polar analytes, such as an AQ-C18 or a polar-embedded phase column.

      • Modify the Mobile Phase: Start your gradient with a lower percentage of organic solvent (e.g., 5% or even 2% acetonitrile) to increase the retention of polar compounds.

  • Matrix Effects in LC-MS/MS: Co-eluting matrix components from the sample can suppress the ionization of the target analytes in the mass spectrometer, leading to lower sensitivity.[9]

    • Solution:

      • Improve Sample Preparation: Utilize a robust sample cleanup method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components.[7][8][10] Dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18 can be effective for purification.[7][8]

      • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[7]

      • Employ an Internal Standard: Use a stable isotope-labeled internal standard to correct for variations in ionization and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC gradient for the separation of Dinotefuran and its metabolites?

A1: A good starting point for method development is a gradient using a C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:

  • 0-2 min: 10% B

  • 2-10 min: 10% to 90% B (linear gradient)

  • 10-12 min: 90% B (hold)

  • 12-12.1 min: 90% to 10% B (return to initial conditions)

  • 12.1-15 min: 10% B (equilibration)

This can then be optimized based on the observed separation.

Q2: What are the common metabolites of Dinotefuran that I should be looking for?

A2: The most commonly analyzed metabolites of Dinotefuran are 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) (MNG), 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF), and N''-methyl-N'-(tetrahydro-3-furylmethyl)guanidine (DN).[7][10][11]

Q3: What type of LC column is most suitable for separating Dinotefuran and its metabolites?

A3: C18 columns are the most commonly used stationary phase for the analysis of Dinotefuran and its metabolites.[1][2][10] Specifically, columns like the Phenomenex Kinetex C18 (2.1 mm i.d. × 150 mm, 2.6 µm) and Acquity UPLC BEH C18 (2.1 mm i.d. × 100 mm, 1.7 µm) have been successfully used.[10]

Q4: How does the sample preparation method affect the LC separation?

A4: The sample preparation method is crucial for removing matrix interferences that can affect chromatographic performance and detector response. The QuEChERS method is frequently employed for extracting Dinotefuran and its metabolites from various matrices like fruits, vegetables, and soil.[10][12] Due to the high polarity of Dinotefuran and some of its metabolites, modifications to the standard QuEChERS protocol, such as using methanol for extraction instead of acetonitrile, may be necessary to achieve good recoveries.[7][8]

Data Presentation

Table 1: Summary of LC Columns Used for Dinotefuran and Metabolite Separation

Column NameDimensionsParticle SizeReference
Phenomenex Kinetex® C182.1 mm i.d. × 150 mm2.6 µm[10]
Acquity UPLC BEH C182.1 mm i.d. × 100 mm1.7 µm[10]
Shim-Pack GIST-HP C182.1 mm i.d. × 150 mm3.0 µm[10]
Kinetex (C18)4.6 mm × 150 mm5 µm[1][2]
ODS C184.6 mm × 150 mm5 µm[12]
Agilent ZORBAX Eclipse plus C84.6 mm × 250 mm5 µm[13]

Table 2: Typical Mobile Phase Compositions and Gradient Conditions

Mobile Phase AMobile Phase BGradient ProgramFlow RateColumn TemperatureReference
Water with 0.1% formic acidAcetonitrile with 0.1% formic acid50% A (0 min) -> 100% B (0-7 min) -> 100% B (7-8.5 min) -> 50% A (8.5-8.6 min) -> 50% A (until 13 min)0.3 mL/min20 °C[1][2]
WaterAcetonitrile60:40 (isocratic)0.8 mL/minNot Specified[12]
Water with 0.1% formic acidMethanol10% B (0 min) -> 50% B (10 min) -> 10% B (11 min) -> 10% B (equilibration)1.0 mL/min30 °C[4]

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method for Plum Samples [7]

  • Weigh 10 g of the homogenized plum sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 min.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Take a 1 mL aliquot of the supernatant (methanol extract).

  • Add the aliquot to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 s.

  • Centrifuge at 10000 rpm for 5 min.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC Analysis cluster_detection Detection Homogenization Sample Homogenization Extraction Extraction with Methanol Homogenization->Extraction 10g sample + 10mL MeOH dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->dSPE Add QuEChERS salts, centrifuge, take supernatant Filtration Filtration (0.22 µm) dSPE->Filtration Vortex, centrifuge, take supernatant Injection LC Injection Filtration->Injection Separation Gradient Separation (C18 Column) Injection->Separation MSMS MS/MS Detection Separation->MSMS Data Data Acquisition and Processing MSMS->Data

Caption: A typical experimental workflow for the analysis of Dinotefuran and its metabolites.

troubleshooting_logic Start Problem with LC Separation PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape PoorResolution Poor Resolution/ Co-elution Start->PoorResolution LowSensitivity Low Sensitivity/ No Detection Start->LowSensitivity Sol1 Add Acidic Modifier (e.g., 0.1% Formic Acid) PoorPeakShape->Sol1 Sol2 Reduce Injection Volume/ Dilute Sample PoorPeakShape->Sol2 Sol3 Optimize Gradient Slope (Make it Shallower) PoorResolution->Sol3 Sol4 Change Column Chemistry (e.g., C8, Phenyl) PoorResolution->Sol4 Sol5 Improve Sample Cleanup (e.g., QuEChERS) LowSensitivity->Sol5 Sol6 Use Matrix-Matched Calibrants LowSensitivity->Sol6

Caption: A troubleshooting decision tree for common LC gradient optimization issues.

References

Troubleshooting poor peak shape in Dinotefuran chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinotefuran chromatography. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues with poor peak shape during your HPLC analysis of Dinotefuran.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting information is presented in a question-and-answer format to directly address specific problems you may encounter.

Q1: What are the most common causes of poor peak shape for Dinotefuran?

Poor peak shape in Dinotefuran chromatography, such as peak tailing, fronting, or splitting, can arise from a variety of factors.[1][2][3] These issues can compromise the accuracy and reliability of your quantitative analysis.[4][5] The most common causes are related to interactions between Dinotefuran and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.

A logical troubleshooting workflow can help systematically identify and resolve the root cause of the problem.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Column & Sample Investigation cluster_3 Advanced Troubleshooting cluster_4 Resolution start Observe Poor Dinotefuran Peak Shape check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_system Check HPLC System (Pressure, Leaks, Temperature) check_mobile_phase->check_system If no issue found solution Peak Shape Improved check_mobile_phase->solution Issue resolved check_column Evaluate Column (Age, Contamination, Voids) check_system->check_column If no issue found check_system->solution Issue resolved check_sample Review Sample Preparation (Solvent, Concentration) check_column->check_sample If no issue found check_column->solution Issue resolved optimize_method Optimize Method Parameters (Gradient, Flow Rate) check_sample->optimize_method If no issue found check_sample->solution Issue resolved test_new_column Test with New or Alternative Column (e.g., C8) optimize_method->test_new_column If still unresolved optimize_method->solution Issue resolved test_new_column->solution

Caption: Troubleshooting workflow for poor Dinotefuran peak shape.

Q2: My Dinotefuran peak is tailing. What should I do?

Peak tailing is a common issue when analyzing basic compounds like Dinotefuran and is often caused by secondary interactions with the stationary phase.[5] Dinotefuran has a pKa greater than 12, indicating basic properties, and is highly soluble in water.[6][7][8] This can lead to strong interactions with residual silanol (B1196071) groups on silica-based columns, causing the peak to tail.[5][9]

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical.[4] Adding a small amount of an acidic modifier, like formic acid (e.g., 0.1%), can help to protonate residual silanols on the column, reducing their interaction with the basic Dinotefuran molecule.[10]

  • Column Choice: Dinotefuran has been observed to exhibit tailing on C18 columns.[11] Consider using a C8 column, which can provide a better peak shape for this analyte.[11] Alternatively, using a column with high-purity silica (B1680970) and effective end-capping can minimize silanol interactions.[12]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase.[1] Ideally, dissolve your sample in the mobile phase itself.[13] Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.

  • Column Contamination: Contaminants accumulating on the column inlet can cause peak tailing.[13] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[1]

G cluster_0 Problem: Peak Tailing cluster_1 Primary Solutions cluster_2 Secondary Checks cluster_3 Resolution start Dinotefuran Peak Tailing mobile_phase Adjust Mobile Phase (e.g., Add 0.1% Formic Acid) start->mobile_phase column_type Switch to C8 Column or High-Purity C18 start->column_type sample_solvent Check Sample Solvent (Match to Mobile Phase) mobile_phase->sample_solvent If tailing persists solution Symmetrical Peak mobile_phase->solution Issue resolved column_type->sample_solvent If tailing persists column_type->solution Issue resolved column_health Check for Column Contamination/Age sample_solvent->column_health sample_solvent->solution Issue resolved column_health->solution Issue resolved

Caption: Logical steps to resolve Dinotefuran peak tailing.

Q3: My Dinotefuran peak is fronting. What is the cause?

Peak fronting, where the peak is wider in the first half, is often a result of overloading the column.[14][15] This can happen if the sample concentration is too high or the injection volume is too large.[14] Column degradation or a collapse of the column bed can also lead to fronting.[15][16]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Load: The most straightforward solution is to reduce the amount of sample being injected.[14] You can achieve this by either lowering the injection volume or diluting your sample.[13]

  • Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent.[15] Poor solubility can lead to an uneven introduction of the analyte into the mobile phase, causing fronting.[15]

  • Inspect the Column: A physical change in the column, such as a void at the inlet, can cause peak fronting.[16] This can be checked by reversing the column and flushing it. If the problem persists with a new column, the issue is likely not the column itself.[16]

Q4: I am observing split peaks for Dinotefuran. How can I fix this?

Split peaks can be caused by a few key issues, often related to the sample introduction or a blockage in the flow path.[17]

Troubleshooting Steps for Split Peaks:

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column's inlet frit, causing the sample to be distributed unevenly onto the column.[3] Filtering your samples and mobile phase is crucial to prevent this.[1][3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Try to dissolve the sample in the mobile phase.[13]

  • Injector Issues: A partially blocked injector port or a damaged rotor seal can lead to improper sample injection and result in split peaks.[17] Regular maintenance of the injector is recommended.[3]

Experimental Protocols & Data

Standard HPLC Method for Dinotefuran Analysis

This protocol is a generalized method based on common parameters found in the literature.[10][11][18][19] Optimization may be required for your specific instrument and sample matrix.

Methodology:

  • Sample Preparation:

    • For solid samples (e.g., soil, agricultural products), use a suitable extraction method like QuEChERS or extraction with acetonitrile.[10][18][20]

    • Ensure the final sample is dissolved in the mobile phase or a compatible solvent.[1]

    • Filter the final extract through a 0.22 µm or 0.45 µm filter before injection.[3]

  • HPLC-UV Conditions:

    • Column: A C8 or C18 reversed-phase column. A C8 column may provide better peak shape.[11]

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water.[10][19] Adding 0.1% formic acid to both phases is recommended to improve peak shape.[10]

    • Detection: UV detection at 270 nm.[10][18]

  • Quantification:

    • Prepare a series of Dinotefuran standard solutions of known concentrations.[18]

    • Inject the standards to create a calibration curve by plotting peak area or height against concentration.[18]

    • Inject the sample solution and calculate the concentration of Dinotefuran from the calibration curve.[18]

Typical HPLC Parameters for Dinotefuran Analysis

The following table summarizes typical experimental conditions for Dinotefuran analysis, compiled from various sources.

ParameterTypical Value / ConditionSource(s)
Column Type C18, C8[10][11][19]
Column Dimensions 150 mm x 4.6 mm, 5 µm[10][18]
Mobile Phase Acetonitrile / Water (with 0.1% Formic Acid)[10]
Flow Rate 0.3 - 1.0 mL/min[10]
Column Temperature 20 - 40 °C[18]
Injection Volume 10 - 40 µL[10][18]
Detection Wavelength 270 nm[10][18]
Expected Retention Time Varies (e.g., ~8 min)[18]

This technical support guide is intended for informational purposes and to assist trained professionals. Always follow your laboratory's safety protocols and consult your instrument's manual for specific operational details.

References

Addressing contamination issues in trace level Dinotefuran analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trace level analysis of Dinotefuran. Our goal is to help you identify and resolve common contamination issues to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background contamination in Dinotefuran analysis?

A1: Background contamination in trace level Dinotefuran analysis can originate from several sources, making it a significant challenge. The most common culprits include:

  • Solvents and Reagents: Impurities in solvents like acetonitrile (B52724) and water, as well as additives like formic acid, can introduce interfering peaks. Even high-purity grades can contain trace levels of contaminants that become significant at low detection levels.

  • Sample Preparation Materials: Consumables used during sample preparation are a major source of contamination. This includes plasticizers (e.g., phthalates) leaching from pipette tips, centrifuge tubes, and vial caps.[1][2] Filters used for mobile phase or sample clarification can also introduce extractable compounds.

  • Glassware: Improperly cleaned glassware can harbor residues from previous analyses, cleaning agents, or environmental contaminants. It is crucial to have a dedicated and rigorous cleaning protocol for all glassware used in trace analysis.[3][4]

  • LC-MS/MS System: Contamination can accumulate in various parts of the liquid chromatography and mass spectrometry system, including the injector, tubing, column, and ion source.[5] Carryover from previous injections of high-concentration samples is also a common issue.

  • Laboratory Environment: Airborne particles and vapors in the laboratory can settle into samples, solvents, or on equipment, leading to contamination.

Q2: I am observing a peak at the retention time of Dinotefuran in my solvent blank. What should I do?

A2: A peak in your solvent blank indicates contamination from your analytical system or solvents. To troubleshoot this, follow these steps systematically:

  • Isolate the Source:

    • Direct Infusion: Infuse your mobile phase directly into the mass spectrometer, bypassing the LC column and injector. If the peak is still present, the contamination is likely from your mobile phase or the MS source itself.

    • No-Injection Run: Run a gradient with the autosampler bypassed (if possible). If the peak disappears, the contamination is likely originating from the autosampler, syringe, or injection vial.

    • New Mobile Phase: Prepare fresh mobile phase using new bottles of solvents and additives. If the peak is gone, your previous mobile phase was contaminated.

  • Clean the System: If the contamination persists, a thorough cleaning of the LC system is necessary. This includes flushing the injector, lines, and column with appropriate cleaning solutions.

Q3: What are "ghost peaks" and how can I prevent them in my Dinotefuran analysis?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs or between sample peaks.[6][7] They can be caused by several factors:

  • Mobile Phase Impurities: Contaminants in the mobile phase can accumulate on the column during equilibration and elute as a peak during the gradient.[7][8]

  • System Contamination: Residues from previous samples can get trapped in the injector, guard column, or the main column and elute in subsequent runs.[8]

  • Sample Matrix: Components from a complex sample matrix may have long retention times and elute in a later run, appearing as a ghost peak.

  • Degradation of Mobile Phase: Some mobile phase additives can degrade over time, forming byproducts that can appear as peaks.

To prevent ghost peaks, it is essential to use high-purity solvents, regularly flush the LC system, use a guard column, and ensure adequate cleaning of the system between different sample batches.[7] Performing a blank gradient run after a high-concentration sample can help identify and mitigate carryover issues.[9]

Troubleshooting Guides

Issue 1: High Matrix Effect Leading to Poor Recovery

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[10][11] In Dinotefuran analysis, this can lead to signal suppression or enhancement, resulting in inaccurate quantification and poor recovery.

Troubleshooting Steps:

  • Evaluate the Matrix Effect:

    • Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates a strong matrix effect.[12]

  • Improve Sample Cleanup:

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis and incorporates a cleanup step. For complex matrices, additional cleanup may be necessary.

    • Consider using different sorbents for dispersive solid-phase extraction (dSPE) cleanup. Primary secondary amine (PSA) is effective for removing fatty acids and sugars, while C18 can remove nonpolar interferences.[12] Graphitized carbon black (GCB) can remove pigments but may also retain planar analytes like Dinotefuran, so its use should be optimized.

  • Optimize Chromatographic Separation:

    • Adjust the LC gradient to better separate Dinotefuran from co-eluting matrix components.

    • Consider using a different column chemistry that provides better selectivity for Dinotefuran in your specific matrix.

  • Use an Internal Standard:

    • A stable isotope-labeled internal standard (e.g., Dinotefuran-d3) is the most effective way to compensate for matrix effects, as it will be affected similarly to the native analyte.

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results in trace level analysis are often linked to contamination that varies between samples or batches.

Troubleshooting Steps:

  • Review Glassware Cleaning Procedures:

    • Ensure a rigorous and consistent glassware cleaning protocol is in place. This should include a detergent wash, rinsing with tap water, followed by a rinse with deionized water, and a final rinse with a high-purity solvent like acetone (B3395972) or methanol (B129727).[3][4] For trace metal analysis, an acid wash may be necessary.[13]

    • Dedicate specific glassware for ultra-trace analysis to avoid cross-contamination from other lab activities.

  • Evaluate Consumables:

    • Test different brands or lots of pipette tips, centrifuge tubes, and vials to check for leachables.

    • Pre-rinse consumables with a solvent to remove potential surface contaminants.

  • Check for Carryover:

    • Inject a solvent blank immediately after a high-concentration standard or sample. If a significant peak is observed, it indicates carryover.

    • Optimize the injector wash procedure by using a stronger wash solvent and increasing the wash volume and duration.

Quantitative Data Summary

The following tables summarize key performance data for Dinotefuran analysis from various studies. This information can be used as a benchmark for your own method development and validation.

Table 1: Method Performance for Dinotefuran Analysis in Different Matrices

MatrixMethodCleanup SorbentLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Matrix Effect (%)Reference
SoilSLE-LTP/HPLC-DADPSA10.015.085.45.815[12]
SoilQuEChERS/LC-MS/MS-0.030.11---9.63[12]
PepperQuEChERS/HPLC-DADPSA-10.077-80<3-17.75
Fruits & VegetablesGC-MS/MS-0.0030.0188.2-104.53.5-5.8-[14][15]
RiceHPLC-MS/MS---82.3-85.8<12.88-9.8[16]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Dinotefuran in Produce

This protocol is adapted from the method described for pepper analysis.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add 4 g of anhydrous magnesium sulfate.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 1 minute.

    • Centrifuge at 6000 rpm for 2 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: General Glassware Cleaning for Trace Analysis

This protocol is a compilation of best practices for cleaning glassware to be used in trace level analysis.[3][4][13]

  • Initial Rinse: Immediately after use, rinse glassware with the solvent used to remove the bulk of the residue.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Acid Rinse (Optional but Recommended): Soak glassware in a 10% nitric acid or hydrochloric acid bath for at least 4 hours.[3][4]

  • Final Deionized Water Rinse: Rinse thoroughly with deionized water to remove any residual acid.

  • Solvent Rinse: Rinse with high-purity acetone or methanol to remove any remaining organic residues and to aid in drying.

  • Drying: Dry in an oven at a temperature appropriate for the glassware type. Store in a clean, dust-free environment, covered with aluminum foil.

Visualizations

Contamination_Troubleshooting_Workflow start Start: Peak Detected in Blank check_mobile_phase Prepare fresh mobile phase and run a blank start->check_mobile_phase peak_gone_mp Peak Gone? check_mobile_phase->peak_gone_mp mp_contaminated Conclusion: Old mobile phase was contaminated peak_gone_mp->mp_contaminated Yes no_injection_run Perform a no-injection run (bypass autosampler) peak_gone_mp->no_injection_run No end End mp_contaminated->end peak_gone_ni Peak Gone? no_injection_run->peak_gone_ni autosampler_contaminated Conclusion: Contamination is from the autosampler/vial peak_gone_ni->autosampler_contaminated Yes direct_infusion Directly infuse mobile phase into MS (bypass LC) peak_gone_ni->direct_infusion No autosampler_contaminated->end peak_gone_di Peak Gone? direct_infusion->peak_gone_di lc_system_contaminated Conclusion: Contamination is in the LC system (column, tubing) peak_gone_di->lc_system_contaminated Yes ms_source_contaminated Conclusion: Contamination is in the MS source peak_gone_di->ms_source_contaminated No lc_system_contaminated->end ms_source_contaminated->end

Caption: Troubleshooting workflow for identifying the source of a contaminant peak in a blank analysis.

Sample_Prep_Workflow sample Homogenized Sample (e.g., 10g) extraction Extraction (Acetonitrile + MgSO4) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Acetonitrile Extract centrifuge1->supernatant cleanup dSPE Cleanup (PSA + MgSO4) supernatant->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: A typical QuEChERS workflow for the sample preparation of Dinotefuran in produce.

References

Selection of quantifier and qualifier ions for Dinotefuran-d3 MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the selection of quantifier and qualifier ions for Dinotefuran-d3 in Multiple Reaction Monitoring (MRM) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound MRM analysis?

A1: For the analysis of this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The recommended precursor ion and its corresponding quantifier and qualifier product ions are summarized in the table below.

Q2: How do I select the quantifier and qualifier ions from the product ions?

A2: The quantifier ion is generally the most abundant and stable product ion, providing the best sensitivity and reproducibility for quantification. The qualifier ion is another specific product ion used for confirmation of the analyte's identity. The ratio of the quantifier to the qualifier ion should remain constant across standards and samples.

Q3: What are the optimal collision energies for the this compound MRM transitions?

A3: The optimal collision energy is instrument-dependent and should be determined empirically. A common starting point for initial fragmentation is a collision energy of 10 (arbitrary units, instrument-specific)[1][2]. However, for optimal sensitivity, a collision energy optimization experiment is highly recommended. This typically involves infusing a standard solution of this compound and monitoring the intensity of the product ions while ramping the collision energy.

Q4: I am observing a weak signal for my qualifier ion. What could be the issue?

A4: A weak qualifier ion signal could be due to a non-optimal collision energy for that specific transition. It is also possible that the chosen qualifier ion is inherently less abundant. Ensure that the collision energy is optimized for both the quantifier and qualifier transitions independently. If the signal remains weak, consider selecting an alternative product ion if one is available.

Q5: My quantifier-to-qualifier ion ratio is inconsistent between my samples and standards. What should I do?

A5: Inconsistent ion ratios can indicate the presence of interfering substances in the sample matrix that co-elute with your analyte and affect one of the MRM transitions. To troubleshoot this, you can:

  • Improve chromatographic separation to resolve the interference.

  • Check for and address any potential sources of in-source fragmentation.

  • Select alternative, more specific quantifier and qualifier ions that are less prone to interference.

Quantitative Data Summary

The following table summarizes the recommended MRM transitions for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
This compound206160Quantifier
This compound206132Qualifier

Note: The selection of the quantifier and qualifier ion is based on typical fragmentation patterns where the most stable and abundant fragment is used for quantification.[1][2]

Experimental Protocol: Selection and Optimization of this compound MRM Ions

This protocol outlines the steps to determine and optimize the quantifier and qualifier ions for this compound using a triple quadrupole mass spectrometer.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL in an appropriate solvent mixture compatible with your LC mobile phase.

2. Precursor Ion Identification (Q1 Scan):

  • Infuse the this compound working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
  • Perform a full scan in the positive ion mode (Q1 scan) over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
  • Identify the most abundant ion corresponding to the [M+H]⁺ of this compound, which is expected at m/z 206.[1][2]

3. Product Ion Identification (Product Ion Scan):

  • Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 206).
  • Perform a product ion scan by fragmenting the precursor ion in the collision cell (q2) with a range of collision energies (e.g., 5-40 eV).
  • Identify the most abundant and specific product ions. For this compound, the expected product ions are m/z 160 and m/z 132.[1][2]

4. Selection of Quantifier and Qualifier Ions:

  • From the product ion scan, select the most intense and stable product ion as the quantifier (typically m/z 160).
  • Select a second, specific product ion as the qualifier (typically m/z 132).

5. Collision Energy Optimization:

  • Set up an MRM method with the selected precursor-product ion transitions (206 → 160 and 206 → 132).
  • For each transition, perform a collision energy optimization experiment. This involves infusing the working standard solution and acquiring data while ramping the collision energy across a specific range (e.g., 5-40 eV in 2 eV increments).
  • Plot the intensity of each product ion as a function of the collision energy.
  • The collision energy that produces the maximum intensity for each transition is the optimal collision energy.

6. Final MRM Method:

  • Create the final MRM method using the determined precursor ion, quantifier ion, qualifier ion, and their respective optimized collision energies.

Logical Workflow for MRM Ion Selection

MRM_Selection_Workflow Workflow for this compound MRM Ion Selection cluster_prep Preparation cluster_ms Mass Spectrometry Analysis cluster_decision Ion Selection cluster_final Final Method prep_std Prepare this compound Standard Solution q1_scan Perform Q1 Scan to Identify Precursor Ion (m/z 206) prep_std->q1_scan Infuse into MS prod_scan Perform Product Ion Scan on m/z 206 q1_scan->prod_scan Precursor Identified select_ions Identify Product Ions (m/z 160 & 132) prod_scan->select_ions Fragments Identified ce_opt Optimize Collision Energy for Each Transition final_method Final MRM Method with Optimized Parameters ce_opt->final_method CE Optimized assign_roles Assign Quantifier (most abundant) and Qualifier Ions select_ions->assign_roles assign_roles->ce_opt Transitions Selected

Caption: A flowchart illustrating the systematic process for selecting and optimizing quantifier and qualifier ions for this compound MRM analysis.

References

Technical Support Center: Enhancing Low-Level Detection of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Dinotefuran (B1670701).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Dinotefuran, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Analyte Recovery

  • Question: We are experiencing low recovery of Dinotefuran from our samples, particularly in complex matrices like fruits and vegetables. What could be the cause and how can we improve it?

  • Answer: Low recovery of Dinotefuran is a common issue, often stemming from its high polarity and water solubility. Here are several factors to consider and troubleshoot:

    • Inadequate Extraction Solvent: Due to its polarity, Dinotefuran may not be efficiently extracted by less polar solvents.

      • Solution: Employ a more polar solvent system. For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using methanol (B129727) or acetonitrile (B52724) with a higher water content can improve extraction efficiency.[1][2] Some studies have shown that using acetonitrile:water (8:2 v/v) can be effective.[3]

    • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical signal, leading to suppression and apparent low recovery.[2][4][5][6]

      • Solution:

        • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles your sample to compensate for matrix effects.[5][6]

        • Cleanup Procedures: Implement or optimize a cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) can remove interfering sugars and organic acids, while C18 can target nonpolar interferences.[1][7][8] For highly pigmented samples like spinach, graphitized carbon black (GCB) can be used, but be cautious as it may also adsorb planar analytes like Dinotefuran.

        • Dilution: Diluting the sample extract can mitigate matrix effects, but ensure the final concentration of Dinotefuran remains above the limit of detection (LOD).

    • Analyte Degradation: Dinotefuran can be susceptible to degradation under certain conditions.

      • Solution: Process samples promptly after collection and analyze extracts within 24 hours to minimize degradation.[9] Store samples and extracts at low temperatures (e.g., -20°C) and protect them from light.[10]

Issue 2: Poor Peak Shape and Chromatography

  • Question: Our chromatograms for Dinotefuran analysis by HPLC are showing peak tailing and broadening. What are the likely causes and how can we resolve this?

  • Answer: Poor peak shape in HPLC analysis of Dinotefuran can be attributed to several factors:

    • Column Issues:

      • Cause: Column contamination or degradation.[11]

      • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Ensure the mobile phase pH is within the stable range for the column.[12]

    • Mobile Phase Incompatibility:

      • Cause: The mobile phase may not be optimal for the analyte or column.[11]

      • Solution: Ensure the mobile phase components are miscible and properly degassed.[11] For Dinotefuran, a common mobile phase is a mixture of acetonitrile and water.[13]

    • Injection Volume and Solvent:

      • Cause: Injecting a large volume of a sample solvent stronger than the mobile phase can cause peak distortion.[11]

      • Solution: Reduce the injection volume or ensure the sample is dissolved in a solvent similar in strength to the mobile phase.

Issue 3: High Signal-to-Noise Ratio and Baseline Instability

  • Question: We are observing a noisy baseline and high background in our GC-MS/MS analysis of Dinotefuran. How can we improve the signal-to-noise ratio?

  • Answer: A high signal-to-noise ratio and unstable baseline in GC-MS/MS can obscure the detection of low-level Dinotefuran. Here are some troubleshooting steps:

    • Contamination:

      • Cause: Contamination in the GC system (injector, column, detector) or from the sample preparation process.[11]

      • Solution:

        • Bake out the column and clean the injector and ion source.

        • Run solvent blanks to identify the source of contamination.

        • Ensure high-purity solvents and reagents are used.[14]

    • Improper Instrument Settings:

      • Cause: Suboptimal GC-MS/MS parameters.

      • Solution: Optimize the temperature program, gas flow rates, and MS parameters (e.g., collision energy for MRM transitions).[9][15]

    • Matrix Interference:

      • Cause: Complex sample matrices can introduce a high background signal.

      • Solution: Enhance the sample cleanup procedure as described in "Issue 1: Low Analyte Recovery."

Frequently Asked Questions (FAQs)

1. Which analytical technique is most sensitive for the low-level detection of Dinotefuran?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and selectivity for Dinotefuran analysis, with reported limits of detection (LOD) as low as 0.002 mg/kg.[16] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also achieve low detection limits (e.g., 0.003 mg/kg) with appropriate sample preparation.[9][16] Immunoassays like time-resolved fluorescent microspheres lateral flow immunoassay (TRFMs-LFIA) and ELISA can also be highly sensitive, with LODs in the low ng/mL range.[9]

2. What is the QuEChERS method and why is it commonly used for Dinotefuran extraction?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food matrices.[7][8] It involves an extraction step with an organic solvent (commonly acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][8] Its advantages include high sample throughput, low solvent consumption, and good recovery for a wide range of pesticides, including the polar compound Dinotefuran.[17][18]

3. How can I overcome matrix effects in my analysis?

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis.[2][4] To overcome them, you can:

  • Use matrix-matched calibration standards.[5][6]

  • Employ stable isotope-labeled internal standards.

  • Optimize your sample cleanup procedure to remove interfering substances.[1][7]

  • Dilute your sample extract.

4. What are the key parameters to optimize for GC-MS/MS analysis of Dinotefuran?

For GC-MS/MS analysis of Dinotefuran, a critical step is the solvent conversion to a non-polar solvent like n-hexane after the initial extraction, as Dinotefuran is a polar compound.[9] Key instrument parameters to optimize include:

  • Injector Temperature: To ensure efficient volatilization without thermal degradation.

  • Oven Temperature Program: To achieve good chromatographic separation from matrix components.

  • Collision Energy: For optimal fragmentation in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity.[9]

5. What is the mechanism of action of Dinotefuran that can be leveraged for biosensor development?

Dinotefuran acts as an agonist on the insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[19][20][21][22] This interaction leads to the opening of ion channels, causing an influx of ions and depolarization of the neuron, ultimately leading to paralysis and death of the insect.[21] This specific binding to nAChRs can be exploited for the development of biosensors. For instance, insect odorant receptors or nAChRs themselves could be used as biorecognition elements.[6][7] The binding event could be transduced into a measurable electrical or optical signal.

Quantitative Data Summary

The following tables summarize the quantitative data for various Dinotefuran detection methods reported in the literature.

Table 1: Performance of Chromatographic Methods for Dinotefuran Detection

MethodMatrixLODLOQLinearity (r²)Recovery (%)Reference
GC-MS/MSFruits and Vegetables0.003 mg/kg0.01 mg/kg> 0.99988.2 - 104.5[9][16]
HPLC-DADWater5.00 µg/L10.00 µg/L-85.44 - 89.72[1][10][23]
HPLC-DADSoil10.0 µg/kg15.0 µg/kg--[3][4][5]
LC-MS/MSPlum-10x and 50x LOQ levels tested-83.01 - 110.18[1]
HPLCPepper-0.01 mg/kg> 0.99677 - 80[17]
HPLCRice, Tomato, Apple0.15 mg/kg (rice, tomato), 0.05 mg/kg (apple)0.5 mg/kg (rice, tomato), 0.2 mg/kg (apple)-75.8 - 92.9[14]

Table 2: Performance of Immunoassays for Dinotefuran Detection

MethodLODIC50Linear RangeReference
TRFMs-LFIA0.045 ng/mL0.61 ng/mL0.12 - 3.11 ng/mL[9]
ELISA-5.66 ng/mL1.95 - 16.29 ng/mL[12][24]

Experimental Protocols

1. QuEChERS Sample Preparation for GC-MS/MS Analysis

This protocol is adapted from a method for detecting Dinotefuran in fruits and vegetables.[9]

  • Homogenization: Weigh 10.0 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol.

    • Homogenize for 1.5 minutes.

    • Centrifuge at 12,500 rpm for 5 minutes.

    • Collect the supernatant.

  • Solvent Conversion:

    • Evaporate the supernatant to near dryness at 40°C under a nitrogen stream.

    • Redissolve the residue in 2 mL of n-hexane and mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm membrane filter into a GC vial for analysis.

2. Competitive Indirect ELISA (CI-ELISA) Protocol

This is a general protocol for a competitive ELISA to detect Dinotefuran.

  • Coating: Coat a 96-well microplate with a Dinotefuran-protein conjugate (coating antigen) overnight at 4°C.[25]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBST).[24][26]

  • Blocking: Block the remaining protein-binding sites with a blocking buffer (e.g., 1% OVA in PBST) for 2 hours at 37°C.[25][26]

  • Competition:

    • Add 50 µL of the Dinotefuran standard or sample and 50 µL of a specific monoclonal antibody to each well.[25][27]

    • Incubate for 1 hour at 37°C.[25]

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody: Add 100 µL of an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.[25]

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add 100 µL of a TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.[24]

  • Stopping Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄).[24]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[24] The signal intensity is inversely proportional to the concentration of Dinotefuran in the sample.

Visualizations

Experimental_Workflow_QuEChERS_GCMSMS QuEChERS and GC-MS/MS Workflow for Dinotefuran cluster_prep Sample Preparation cluster_cleanup Solvent Conversion cluster_analysis Analysis Sample Homogenized Sample (10g) Extraction Add Methanol (10mL) Homogenize & Centrifuge Sample->Extraction Extraction Supernatant Collect Supernatant Extraction->Supernatant Evaporation Evaporate under N2 Supernatant->Evaporation Cleanup Redissolution Redissolve in n-Hexane (2mL) Evaporation->Redissolution Filtration Filter (0.22 µm) Redissolution->Filtration GCMSMS GC-MS/MS Analysis Filtration->GCMSMS Data Data Acquisition & Processing GCMSMS->Data

Caption: Workflow for Dinotefuran analysis using QuEChERS and GC-MS/MS.

Dinotefuran_Signaling_Pathway Dinotefuran Mode of Action on nAChR Dinotefuran Dinotefuran nAChR Nicotinic Acetylcholine Receptor (nAChR) Dinotefuran->nAChR Binds as agonist IonChannel Ion Channel Opening nAChR->IonChannel Activates IonInflux Na+/Ca2+ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization NerveImpulse Continuous Nerve Impulse Depolarization->NerveImpulse Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Simplified signaling pathway of Dinotefuran's action on insect nAChRs.

Calcium_ROS_Signaling_Pathway Downstream Ca2+ and ROS Signaling cluster_trigger Initial Trigger cluster_calcium Calcium Signaling cluster_ros ROS Production Dinotefuran Dinotefuran nAChR nAChR Activation Dinotefuran->nAChR CaInflux Intracellular Ca2+ Increase nAChR->CaInflux leads to CaM Calmodulin (CaM) Activation CaInflux->CaM ROS Reactive Oxygen Species (ROS) Production CaInflux->ROS stimulates Mitochondria Mitochondrial Dysfunction CaInflux->Mitochondria overload leads to CAMK CaMK Activation CaM->CAMK OxidativeStress Oxidative Stress ROS->OxidativeStress ROS->Mitochondria damages Mitochondria->ROS enhances

Caption: Interplay of Calcium and ROS signaling downstream of nAChR activation.

References

Impact of different extraction solvents on Dinotefuran recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dinotefuran (B1670701) extraction. The following information addresses common issues related to the impact of different extraction solvents on Dinotefuran recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for Dinotefuran extraction?

A1: The most frequently used solvents for Dinotefuran extraction are acetonitrile (B52724), methanol (B129727), and ethyl acetate. Acetonitrile is widely employed, particularly in the context of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[1][2][3][4][5] Methanol is often chosen as an alternative, especially for Dinotefuran and its polar metabolites, due to their high water miscibility where acetonitrile might show limitations.[6]

Q2: Which extraction method is recommended for Dinotefuran analysis?

A2: The QuEChERS method is a popular and effective technique for Dinotefuran residue analysis in various samples like fruits and vegetables.[1][5][7] However, for certain matrices like soil, a method called Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) has been optimized and validated, demonstrating good recovery rates.[2][3][4][8] The choice of method can depend on the sample matrix and the specific metabolites of interest.

Q3: What kind of recovery rates can I expect for Dinotefuran with different solvents?

A3: Recovery rates for Dinotefuran are influenced by the extraction solvent, method, and sample matrix. Generally, you can expect recoveries in the range of 70% to 120%. For instance, a modified QuEChERS method using acetonitrile for pepper fruits yielded recoveries of 77–80%.[1] In plum samples, a method using methanol reported satisfactory recoveries between 83.01% and 110.18%.[6] For soil samples using an optimized SLE-LTP method with an acetonitrile:water mixture, recovery rates were close to 85.4%.[2][3]

Troubleshooting Guide

Issue 1: Low recovery of Dinotefuran and its polar metabolites.

  • Possible Cause: The high polarity and water miscibility of Dinotefuran and its metabolites (like DN) can make extraction with acetonitrile in standard QuEChERS protocols challenging.[6]

  • Troubleshooting Steps:

    • Switch to a more polar solvent: Consider using methanol as the extraction solvent. A study on plum samples demonstrated improved recovery for Dinotefuran and its polar metabolites when methanol was used instead of acetonitrile.[6]

    • Optimize the extraction procedure: For soil matrices, the SLE-LTP method using an acetonitrile:water (8:2 v/v) mixture has been shown to be effective.[2][3][4] This method involves freezing the aqueous phase to trap matrix components, allowing the analyte to migrate to the organic solvent.[2][3][9]

Issue 2: Matrix effects interfering with quantification.

  • Possible Cause: Co-extractives from the sample matrix can suppress or enhance the analyte signal during analysis, leading to inaccurate quantification.[4][6]

  • Troubleshooting Steps:

    • Incorporate a clean-up step: Use a dispersive solid-phase extraction (d-SPE) clean-up step after the initial extraction. Common sorbents for Dinotefuran analysis include primary secondary amine (PSA) and C18.[2][3][4][6] PSA is often used to remove sugars and fatty acids, while C18 can remove non-polar interferences.

    • Use matrix-matched calibration curves: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure as the samples.[6] This helps to mimic the matrix-induced signal suppression or enhancement.

Issue 3: Emulsification during liquid-liquid partitioning.

  • Possible Cause: The formation of an emulsion during the partitioning step can lead to poor phase separation and analyte loss.

  • Troubleshooting Steps:

    • Optimize solvent choice: While not extensively documented for Dinotefuran specifically, the choice of partitioning solvent can influence emulsion formation.

    • Centrifugation: Ensure adequate centrifugation speed and time to break the emulsion and achieve clear phase separation.[1]

    • Salting-out effect: The addition of salts like anhydrous magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) in the QuEChERS method aids in separating the organic and aqueous layers.[1][5]

Data on Dinotefuran Recovery with Different Solvents

Solvent/MethodMatrixRecovery Rate (%)Reference
Acetonitrile (QuEChERS)Pepper Fruits77 - 80[1]
Methanol (Modified QuEChERS)Plum83.01 - 110.18[6]
Acetonitrile:Water (8:2 v/v) (SLE-LTP)Soil~ 85.4[2][3]
AcetonitrileVarious Crops70.1 - 118.6[10]
Acetonitrile/Water (8:2, v/v)Various SamplesNot specified[11]

Experimental Protocols

Modified QuEChERS Method for Pepper Fruits

This protocol is adapted from a study on Dinotefuran residues in pepper fruits.[1]

  • Sample Preparation: Weigh 10 g of a chopped pepper sample into a 50-mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample.

    • Add 4.00 g of anhydrous magnesium sulfate.

    • Shake vigorously for 1 minute.

    • Vortex and then centrifuge for 5 minutes at 4000 rpm.

  • Clean-up (d-SPE):

    • Transfer 6 mL of the acetonitrile supernatant into a centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 1 minute.

    • Centrifuge for 2 minutes at 6000 rpm.

  • Analysis: The resulting supernatant is ready for analysis by HPLC-DAD.

SLE-LTP Method for Soil Samples

This protocol is based on a study optimizing Dinotefuran extraction from soil.[2][3][4]

  • Sample Preparation: Add 4 g of soil to a 22 mL glass vial.

  • Extraction:

    • Add 4 mL of ultrapure water and 8 mL of the extracting phase (acetonitrile:water 8:2 v/v).

    • Vortex the mixture for 30 seconds.

  • Low-Temperature Purification:

    • Place the vial in a freezer at –20 °C until the aqueous phase is completely frozen.

  • Clean-up:

    • An additional clean-up step may be necessary. If so, use 50 mg of PSA adsorbent.

  • Analysis: The organic phase is then ready for analysis by HPLC-DAD.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) start Sample Weighing extraction Add Extraction Solvent (e.g., Acetonitrile) start->extraction salts Add Salts (MgSO4, NaCl) extraction->salts vortex Vortex/Shake salts->vortex centrifuge1 Centrifugation vortex->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer Supernatant add_sorbent Add d-SPE Sorbent (PSA, C18, MgSO4) transfer->add_sorbent vortex2 Vortex add_sorbent->vortex2 centrifuge2 Centrifugation vortex2->centrifuge2 analysis Analysis (LC-MS/MS or HPLC) centrifuge2->analysis Final Extract

Caption: QuEChERS experimental workflow for Dinotefuran extraction.

troubleshooting_flowchart start Low Dinotefuran Recovery? check_metabolites Are you analyzing polar metabolites? start->check_metabolites switch_solvent Switch to a more polar solvent (e.g., Methanol) check_metabolites->switch_solvent Yes check_matrix Suspect matrix effects? check_metabolites->check_matrix No optimize_method Consider alternative methods (e.g., SLE-LTP for soil) switch_solvent->optimize_method end Re-analyze optimize_method->end cleanup Incorporate/Optimize d-SPE clean-up (PSA, C18) check_matrix->cleanup Yes check_matrix->end No matrix_matched Use matrix-matched calibration cleanup->matrix_matched matrix_matched->end

Caption: Troubleshooting logic for low Dinotefuran recovery.

References

Technical Support Center: Dinotefuran-d3 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the preparation and handling of Dinotefuran-d3 stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of Dinotefuran, a neonicotinoid insecticide.[1] In a research setting, its primary use is as an internal standard for the quantitative analysis of Dinotefuran in various samples by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable heavy isotopes allow it to be differentiated from the non-labeled analyte.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. Recommendations are as follows:

FormStorage TemperatureShelf-Life
Solid Powder -20°C3 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

For long-term storage of the solid material, some suppliers recommend temperatures as low as -57°C.[2]

Q3: In which solvents is this compound soluble?

SolventSolubility (approximate)
Water 39.83 g/L (39,830 mg/L)[2][3][4]
DMSO ~10 mg/mL[5]
Dimethylformamide (DMF) ~10 mg/mL[5]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[5]
Xylene 72.0 mg/L[2]
Toluene 150 mg/L[2]
Hexane 0.009 mg/L[2]

Note: Aqueous solutions of Dinotefuran are not recommended for storage for more than one day.[5]

Experimental Protocol: Preparing a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO, a common solvent for analytical standards.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a clean, dry amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of DMSO to the vial to achieve the desired concentration. For 1 mg of solid, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Labeling: Clearly label the vial with the compound name (this compound), concentration (1 mg/mL), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for solutions in the table above.

G cluster_prep Preparation Workflow start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh This compound equilibrate->weigh add_solvent Add appropriate volume of solvent weigh->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve label_vial Label vial clearly dissolve->label_vial store Store at recommended temperature label_vial->store end_prep End store->end_prep

Caption: Workflow for preparing this compound stock solution.

Troubleshooting Guide

This section addresses common issues encountered when using deuterated internal standards like this compound.

Problem 1: Inconsistent or inaccurate quantification results.

  • Possible Cause: Differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[6]

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that Dinotefuran and this compound have nearly identical retention times in your chromatographic method. A slight separation can expose them to different matrix components.[7]

    • Optimize Chromatography: Adjust the mobile phase, gradient, or column to achieve better co-elution.[6]

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression for both the analyte and the internal standard.

Problem 2: The peak for the deuterated standard appears at a slightly different retention time than the analyte.

  • Possible Cause: This is a known phenomenon called a chromatographic shift or the "isotope effect".[6] Deuterium (B1214612) is heavier than hydrogen, which can lead to slightly different physicochemical properties and chromatographic behavior.

  • Troubleshooting Steps:

    • This is often unavoidable but should be minimized. The key is consistency.

    • Ensure the separation is not significant enough to cause differential matrix effects (see Problem 1).

    • If the separation is large, chromatographic method optimization is necessary.

Problem 3: Gradual loss of signal or appearance of a small peak for the non-labeled analyte in the standard solution.

  • Possible Cause: Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix.[6]

  • Troubleshooting Steps:

    • Check Solvent pH: Avoid storing or analyzing deuterated standards in strongly acidic or basic solutions, which can catalyze this exchange.[6][8]

    • Use Aprotic Solvents: For long-term storage, aprotic solvents (like DMSO, Acetonitrile) are generally preferred over protic solvents (like water, methanol).

    • Fresh Preparations: Prepare working solutions fresh and do not store aqueous solutions for extended periods.[5]

G cluster_troubleshooting Troubleshooting Workflow issue Inaccurate Results check_coelution Verify Analyte/IS Co-elution issue->check_coelution isotope_exchange Isotopic Exchange (Back-Exchange)? issue->isotope_exchange matrix_effect Differential Matrix Effects? check_coelution->matrix_effect No optimize_chrom Optimize Chromatography check_coelution->optimize_chrom Yes check_pH Check Solution pH (Avoid Acid/Base) isotope_exchange->check_pH fresh_solutions Use Freshly Prepared Solutions check_pH->fresh_solutions

Caption: Logical workflow for troubleshooting common issues.

References

Validation & Comparative

Validating Dinotefuran Analysis: A Comparative Guide to Methods With and Without Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Dinotefuran is paramount. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a detailed comparison between analytical methods for Dinotefuran that utilize a deuterated internal standard and those that do not, supported by experimental data from various studies.

The use of a deuterated internal standard, such as Dinotefuran-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to enhance the accuracy and precision of quantification.[1][2] This approach is particularly effective in mitigating matrix effects, which are a common source of error in the analysis of complex samples like agricultural products.[2]

Comparative Analysis of Validation Parameters

The following tables summarize the performance of different analytical methods for Dinotefuran, highlighting the key validation parameters.

Table 1: Method Performance without Deuterated Internal Standard

Analytical MethodMatrixLinearity (Range)Recovery (%)Precision (RSD %)LOD (mg/kg)LOQ (mg/kg)Reference
HPLC-DADSoil0.015 - 0.140 µg/kg85.45.80.0100.015[3]
HPLC-DADPepper0.01 - 10 mg/kg (R²=0.99)77 - 80< 3-0.01
GC-MS/MSFruits & Vegetables0.001 - 2.0 mg/kg (r² > 0.999)88.2 - 104.53.5 - 5.80.0030.01[4]
LC-MS/MSTea & Soil0.01 - 0.1 µg/g82 - 959 - 15-0.01 µg/g[5]
HPLC-MS/MSRice-82.3 - 85.8---[6]

Table 2: Method Performance with Deuterated Internal Standard (this compound)

Analytical MethodMatrixLinearity (Range)Recovery (%)Precision (RSD %)LOD (µg/L)LOQ (µg/L)Reference
LC-MS/MSGeneralNot SpecifiedAccuracy within 25%< 20Not SpecifiedNot Specified[2]
UPLC-TQ-SGeneral20 - 400,000 µg/LNot Specified0.004520[1]

Note: Direct comparison of all parameters is challenging due to variations in experimental designs and reporting across studies. However, the use of a deuterated standard generally leads to improved accuracy and precision, as demonstrated by the tighter control over these parameters in complex matrices.[2]

Experimental Protocols

Method 1: Analysis of Dinotefuran using HPLC-DAD (Without Internal Standard)

This method is suitable for the determination of Dinotefuran residues in soil samples.[3]

  • Extraction: 4 g of soil is mixed with 4 mL of ultrapure water and 8 mL of an acetonitrile (B52724):water (8:2 v/v) solution. The mixture is vortexed and then frozen to separate the aqueous phase.[3]

  • Clean-up: The supernatant is subjected to clean-up using a primary-secondary amine (PSA) sorbent.[3]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).[3]

    • Column: C18 column (150 mm × 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Detection: 270 nm.[3]

Method 2: Analysis of Dinotefuran using LC-MS/MS with a Deuterated Internal Standard

This method is a highly accurate and selective approach for the quantification of Dinotefuran in various complex matrices.[1][2]

  • Sample Preparation:

    • A 0.5 g sample is weighed.[2]

    • A working internal standard solution containing this compound is added.[2]

    • 10.0 mL of a 9:1 methanol:water solution with 0.1% glacial acetic acid is added.[2]

    • The sample is agitated and centrifuged.[2]

    • The supernatant is transferred to an HPLC vial for analysis.[2]

  • LC-MS/MS Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for the simultaneous analysis of Dinotefuran and its deuterated internal standard.[6] The precursor and product ions for both compounds are monitored.[1]

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the validated analytical method using a deuterated standard and provide a logical comparison of the two approaches.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Weigh Sample (0.5 g) add_is Add Deuterated Internal Standard (this compound) sample->add_is add_solvent Add Extraction Solvent (MeOH:H2O with Acetic Acid) add_is->add_solvent agitate Agitate and Centrifuge add_solvent->agitate supernatant Collect Supernatant agitate->supernatant injection Inject into LC-MS/MS supernatant->injection detection MRM Detection of Dinotefuran and this compound injection->detection ratio Calculate Peak Area Ratio (Analyte/Internal Standard) detection->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow for Dinotefuran analysis using a deuterated internal standard.

comparison_methods cluster_with_is Method with Deuterated Standard cluster_without_is Method without Deuterated Standard adv1 Advantages adv1_1 High Accuracy & Precision adv1->adv1_1 adv1_2 Corrects for Matrix Effects adv1->adv1_2 adv1_3 Compensates for Sample Loss adv1->adv1_3 disadv1 Disadvantages disadv1_1 Higher Cost of Standard disadv1->disadv1_1 disadv1_2 Requires Mass Spectrometry disadv1->disadv1_2 adv2 Advantages adv2_1 Lower Cost adv2->adv2_1 adv2_2 Simpler Instrumentation (e.g., HPLC-UV) adv2->adv2_2 disadv2 Disadvantages disadv2_1 Susceptible to Matrix Effects disadv2->disadv2_1 disadv2_2 Lower Accuracy & Precision disadv2->disadv2_2 disadv2_3 Prone to Errors from Sample Loss disadv2->disadv2_3

Caption: Comparison of analytical methods for Dinotefuran with and without a deuterated standard.

References

The Analytical Edge: A Comparative Guide to Dinotefuran-d3 and Other Internal Standards for Neonicotinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of neonicotinoid insecticides is paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving accurate and reliable results. This guide provides an objective comparison of Dinotefuran-d3 with other commonly used isotopically labeled internal standards for the analysis of neonicotinoids, supported by experimental data and detailed methodologies.

The primary challenge in quantifying neonicotinoids in complex matrices such as food and environmental samples is the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Isotopically labeled internal standards (IL-IS), which have nearly identical chemical and physical properties to the analytes of interest, are the gold standard for compensating for these effects.[1][2] this compound, a deuterium-labeled analog of the neonicotinoid dinotefuran, is a valuable tool in this context.[3][4] This guide will delve into its performance alongside other common IL-IS.

Performance Comparison of Isotopically Labeled Internal Standards

The ideal internal standard co-elutes with its corresponding analyte and experiences the same matrix effects, thus providing accurate correction. While the best practice is to use a dedicated IL-IS for each analyte, practical and cost considerations often lead to the use of a representative IL-IS for multiple analytes. The following tables summarize the performance of various IL-IS, including this compound, in the analysis of a suite of neonicotinoids.

Internal Standard Analyte Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Reference
This compoundDinotefuranBrown Rice, Grapes, PeanutsExcellentNot specified[2]
This compoundDinotefuranGreen OnionNot specified (indicates good performance with matrix-matched calibration)Not specified[1]
Acetamiprid-d3AcetamipridBrown Rice, Grapes, PeanutsExcellentNot specified[2]
Acetamiprid-d3AcetamipridHoney95 - 112< 10.5[5]
Clothianidin-d3ClothianidinBrown Rice, Grapes, PeanutsExcellentNot specified[2]
Clothianidin-d3ClothianidinHoney95 - 112< 10.5[5]
Imidacloprid-d4ImidaclopridBrown Rice, Grapes, PeanutsExcellentNot specified[2]
Imidacloprid-d4ImidaclopridHoney95 - 112< 10.5[5]
Thiamethoxam-d3ThiamethoxamBrown Rice, Grapes, PeanutsExcellentNot specified[2]
Thiacloprid-d4ThiaclopridBrown Rice, Grapes, PeanutsExcellentNot specified[2]

Table 1: Performance of Dedicated Isotopically Labeled Internal Standards. This table showcases the high accuracy and precision achieved when a specific isotopically labeled internal standard is used for its corresponding neonicotinoid analyte in various food matrices.

Internal Standard Used for Correction Analyte without Dedicated IS Matrix Recovery (%) Observations Reference
Acetamiprid-d3DinotefuranHoney70 - 130 (variable)Using a non-analogous labeled standard can result in a wider recovery range, highlighting the importance of structural similarity.[6]
Acetamiprid-d3NitenpyramHoney70 - 130 (variable)[6]
Acetamiprid-d3ThiaclopridHoney70 - 130 (variable)[6]
Clothianidin-d3ThiamethoxamHoney70 - 130 (variable)[6]
Imidacloprid-d4Other NeonicotinoidsAgricultural SamplesNot specifiedA study successfully used Imidacloprid-d4 for the quantification of six other neonicotinoids, suggesting its potential as a single internal standard in some applications.[7]

Table 2: Performance of Non-Dedicated Isotopically Labeled Internal Standards. This table illustrates the variability in recovery when an isotopically labeled internal standard of one neonicotinoid is used to quantify another. While acceptable for some applications, it generally leads to less precise results compared to using a dedicated standard.

Experimental Protocols

A standardized and effective sample preparation method is crucial for accurate neonicotinoid analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for this purpose.[8][9][10]

QuEChERS Sample Extraction Protocol for Honey

This protocol is a common starting point for the analysis of neonicotinoids in honey.

  • Sample Preparation: Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound and/or other IL-IS) to the sample.

  • Dissolution: Add 10 mL of deionized water and vortex until the honey is completely dissolved.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and citrate (B86180) buffers) to the tube. Shake vigorously for at least 1 minute.[10]

  • Centrifugation: Centrifuge the sample at ≥3000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube for the dispersive solid-phase extraction (dSPE) cleanup step.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer: Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of sorbents (e.g., PSA and C18) and MgSO₄.[8][10]

  • Vortexing: Vortex the sample for 30 seconds to facilitate the removal of interfering matrix components like sugars, waxes, and pigments.

  • Centrifugation: Centrifuge the sample at ≥3000 x g for 2 minutes.

  • Final Extract: Carefully transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides typical parameters for the analysis of neonicotinoids. Optimization is often required based on the specific instrument and matrix.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 3: Typical LC-MS/MS Parameters for Neonicotinoid Analysis.

Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample Honey Sample (10g) add_is Spike with Internal Standards (e.g., this compound) sample->add_is dissolve Dissolve in Water add_is->dissolve extract Extract with Acetonitrile dissolve->extract add_salts Add QuEChERS Salts extract->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Acetonitrile Layer centrifuge1->transfer_supernatant dspe Add to dSPE Tube (PSA/C18) transfer_supernatant->dspe vortex Vortex dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for neonicotinoid analysis.

logical_relationship analyte Neonicotinoid Analyte extraction Extraction & Cleanup (QuEChERS) analyte->extraction is Isotopically Labeled Internal Standard (e.g., this compound) is->extraction matrix Sample Matrix (e.g., Honey) matrix->extraction lc_separation LC Separation extraction->lc_separation ionization ESI Ionization lc_separation->ionization ms_detection MS/MS Detection ionization->ms_detection quantification Accurate Quantification ms_detection->quantification

Caption: Role of internal standards in LC-MS/MS analysis.

Conclusion

The selection of an appropriate internal standard is critical for the accurate quantification of neonicotinoids. This compound, along with other commercially available isotopically labeled standards, provides a robust solution for correcting matrix effects and ensuring data reliability. While using a dedicated IL-IS for each analyte yields the most accurate and precise results, studies have shown that a carefully selected IL-IS can sometimes be used for the quantification of structurally similar neonicotinoids, although with potentially higher variability. The experimental protocols outlined in this guide, based on the widely accepted QuEChERS method, provide a solid foundation for developing and validating analytical methods for neonicotinoid residue analysis in various complex matrices. Researchers should carefully validate their methods for each matrix and analyte-internal standard pair to ensure the highest quality data.

References

A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-MS/MS for Dinotefuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pesticide residue analysis, the choice of analytical methodology is paramount to achieving accurate and reliable results. For Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools in the analyst's arsenal. This guide provides a comprehensive cross-validation of these two techniques, offering researchers, scientists, and drug development professionals a clear comparison of their performance based on experimental data.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical technique often hinges on key performance metrics such as sensitivity, recovery, and linearity. The following tables summarize the quantitative data for Dinotefuran analysis using LC-MS/MS and GC-MS/MS across various matrices.

Table 1: Performance Characteristics of LC-MS/MS for Dinotefuran Analysis

ParameterMatrixValueReference
Limit of Detection (LOD)Fruits & Vegetables0.002 mg/kg[1]
Limit of Quantification (LOQ)Pepper0.01 mg/kg[2]
Limit of Quantification (LOQ)Plum-[3]
RecoveryPlum83.01% - 110.18%[3]
RecoveryPepper77% - 80%[2]
Linearity (r²)Plum≥0.998[3]

Table 2: Performance Characteristics of GC-MS/MS for Dinotefuran Analysis

ParameterMatrixValueReference
Limit of Detection (LOD)Fruits & Vegetables0.003 mg/kg[1]
Limit of Quantification (LOQ)Fruits & Vegetables0.01 mg/kg[1]
RecoveryFruits & Vegetables88.2% - 104.5%[1]
Linearity (r²)Fruits & Vegetables>0.999[1]

Based on the available data, LC-MS/MS demonstrates slightly better sensitivity with a lower Limit of Detection (LOD) in fruits and vegetables.[1] However, the cited GC-MS/MS method showcases superior recovery rates in the same matrices.[1] Both techniques exhibit excellent linearity. The choice between the two may therefore depend on the specific requirements of the analysis, such as the need for ultimate sensitivity versus higher analyte recovery.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible analytical results. Below are representative methodologies for the analysis of Dinotefuran using both LC-MS/MS and GC-MS/MS.

LC-MS/MS Method for Dinotefuran in Plum

This method is adapted from a study on the analysis of Dinotefuran and its metabolites in plums.[3]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of homogenized plum sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) and vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), and vortex for another minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a microcentrifuge tube containing 50 mg of primary secondary amine (PSA) and 50 mg of C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Parameters

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient: 5% B to 95% B in 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: AB Sciex 4000 QTRAP

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for Dinotefuran and its metabolites would be monitored.

GC-MS/MS Method for Dinotefuran in Fruits and Vegetables

This protocol is based on a validated method for detecting Dinotefuran residues in various fruit and vegetable matrices.[1]

1. Sample Preparation (with Solvent Conversion)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and homogenize for 1-2 minutes.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake vigorously for 1 minute.

  • Centrifuge at ≥ 8000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS/MS analysis.

2. GC-MS/MS Parameters

  • GC System: Agilent 7890B GC

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: Start at 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min).

  • MS System: Agilent 7000C Triple Quadrupole MS

  • Ionization Mode: Electron Ionization (EI)

  • MRM Transitions: Precursor ion: m/z 202; Product ions: m/z 129, 102.

Visualizing the Workflow and Decision Logic

To further clarify the processes and aid in methodological selection, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical considerations for choosing between LC-MS/MS and GC-MS/MS.

Analytical Workflow for Dinotefuran cluster_prep Sample Preparation (QuEChERS) cluster_lc LC-MS/MS Path cluster_gc GC-MS/MS Path Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Salting Out (MgSO4, NaCl) Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18) Centrifugation1->dSPE Solvent_Exchange Solvent Exchange to Ethyl Acetate Centrifugation1->Solvent_Exchange Filtration Filtration dSPE->Filtration LC_Injection LC-MS/MS Analysis Filtration->LC_Injection GC_Injection GC-MS/MS Analysis Solvent_Exchange->GC_Injection

General analytical workflow for Dinotefuran analysis.

Method Selection Logic Requirement Primary Analytical Requirement High_Sensitivity Highest Sensitivity (Low LOD/LOQ) Requirement->High_Sensitivity Sensitivity is critical High_Recovery Highest Analyte Recovery Requirement->High_Recovery Recovery is prioritized LC_MSMS Choose LC-MS/MS High_Sensitivity->LC_MSMS GC_MSMS Choose GC-MS/MS High_Recovery->GC_MSMS

Decision logic for selecting between LC-MS/MS and GC-MS/MS.

References

A Guide to Inter-laboratory Comparison of Dinotefuran Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide. The data presented is compiled from peer-reviewed studies to simulate an inter-laboratory comparison, offering insights into the performance of different analytical techniques across various food matrices. This document is intended to assist researchers and analytical scientists in selecting and implementing appropriate methods for the accurate determination of Dinotefuran residues.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the performance characteristics of different analytical methods for Dinotefuran quantification as reported in various studies. This simulated inter-laboratory comparison highlights the variability and consistency of method performance across different laboratories and matrices.

Analytical Method Matrix Limit of Quantification (LOQ) (mg/kg) Recovery (%) Precision (RSD %) Reference
GC-MS/MSFruits & Vegetables0.0188.2 - 104.53.5 - 5.8[1][2]
HPLC-DADPepper0.0177 - 80< 3[3]
HPLC-UVMelon0.06 - 0.1670.6 - 93.5< 10[4][5]
LC-MS/MSPaddy Grain & StrawNot Reported76.6 - 109.7Not Reported[6]
LC-MS/MSRiceNot Reported82.3 - 85.8Not Reported[7]
LC-UVNot Specified0.02Not Reported0.004[8]
ELISAVegetables0.06 - 0.12~100Not Reported[9]

Experimental Protocols: A Standardized Approach

The following is a generalized experimental protocol for the quantification of Dinotefuran in food matrices, based on the principles outlined in the "General Protocol for EU Proficiency Tests for Pesticide Residues in Food and Feed" and common methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation (Homogenization)

  • Samples should be processed to achieve a homogeneous state. For solid samples like grains or fruits, this typically involves grinding or blending.

2. Extraction: QuEChERS Method

  • For high water content matrices (e.g., fruits, vegetables):

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724).

    • Add a salt mixture, commonly containing magnesium sulfate (B86663), sodium chloride, and buffering salts (e.g., sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • For low water content matrices (e.g., cereals):

    • Weigh 2-5 g of the milled sample into a 50 mL centrifuge tube.

    • Add a defined volume of water to rehydrate the sample.

    • Proceed with the addition of acetonitrile and salts as described for high water content matrices.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take an aliquot of the supernatant from the extraction step.

  • Transfer it to a centrifuge tube containing a mixture of sorbents. A common combination for Dinotefuran includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. Magnesium sulfate is also added to remove excess water.

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is the final extract for analysis.

4. Instrumental Analysis

  • The final extract is analyzed using a suitable chromatographic technique coupled with a detector, such as:

    • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)

    • Gas Chromatography with tandem mass spectrometry (GC-MS/MS)

    • High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or UV-Vis detector (HPLC-UV)

5. Quantification

  • Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects. An internal standard may also be used to improve accuracy and precision.

Mandatory Visualizations

Dinotefuran_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis & Reporting Sample_Reception Sample Reception & Logging Homogenization Homogenization (Grinding/Blending) Sample_Reception->Homogenization Extraction_Step Acetonitrile Extraction with Salting Out Homogenization->Extraction_Step Centrifugation1 Centrifugation Extraction_Step->Centrifugation1 Cleanup_Step Dispersive SPE with PSA/C18 Centrifugation1->Cleanup_Step Centrifugation2 Centrifugation Cleanup_Step->Centrifugation2 Instrumental_Analysis LC-MS/MS or GC-MS/MS Analysis Centrifugation2->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Reporting Final Report Generation Data_Processing->Reporting

Caption: General workflow for the quantification of Dinotefuran in food samples.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_performance Performance Parameters cluster_factors Influencing Factors LC_MSMS LC-MS/MS LOQ Limit of Quantification (LOQ) LC_MSMS->LOQ Recovery Recovery (%) LC_MSMS->Recovery Precision Precision (RSD%) LC_MSMS->Precision GC_MSMS GC-MS/MS GC_MSMS->LOQ GC_MSMS->Recovery GC_MSMS->Precision HPLC_UV HPLC-UV/DAD HPLC_UV->LOQ HPLC_UV->Recovery HPLC_UV->Precision Evaluation Method Suitability Evaluation LOQ->Evaluation Recovery->Evaluation Precision->Evaluation Matrix Matrix Type Matrix->Evaluation Lab Laboratory Proficiency Lab->Evaluation Protocol Protocol Adherence Protocol->Evaluation

Caption: Logical relationship for evaluating the suitability of Dinotefuran quantification methods.

References

The Critical Role of Dinotefuran-d3 in High-Accuracy Neonicotinoid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of neonicotinoid insecticides, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Dinotefuran-d3 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

This compound, a deuterium-labeled isotopologue of the insecticide Dinotefuran, has emerged as a preferred internal standard in mass spectrometry-based analytical methods. Its chemical and physical properties closely mimic those of the analyte, Dinotefuran, allowing it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby significantly reducing matrix effects.

Performance Comparison: Accuracy and Precision

The use of an isotopically labeled internal standard like this compound is widely recognized as the most reliable approach for quantitative pesticide analysis using mass spectrometry.[1][2] This is due to its ability to co-elute with the target analyte and behave similarly during extraction, cleanup, and analysis, thus correcting for potential losses and signal fluctuations.

Studies validating analytical methods for neonicotinoids consistently demonstrate the high accuracy and precision achievable with isotopically labeled internal standards. For instance, a study on the quantification of six neonicotinoids in honey using a single-concentration internal calibration with stable isotope-labeled standards, including this compound, reported trueness values ranging from 86.3% to 116.0% and precision (relative standard deviation, RSD) between 1.4% and 20.8%.[3] However, it is noteworthy that for Dinotefuran specifically, a negative bias of 58.6% was observed at the lowest concentration level (20 pg/g) in this particular study.[3]

Another comprehensive study analyzing 20 neonicotinoids and their metabolites in fruits, vegetables, and cereals using isotopically labeled internal standards reported excellent average recoveries of 90.1% to 105.5% with RSDs below 15.0%.[4] In contrast, methods that do not employ an isotopically labeled internal standard, while still capable of achieving acceptable results, often exhibit greater variability. For example, a GC-MS/MS method for Dinotefuran in fruits and vegetables reported recovery rates of 88.2% to 104.5% with RSDs between 3.5% and 5.8%, but this method is more susceptible to matrix interferences that an internal standard like this compound would mitigate.[5][6]

The superiority of isotopically labeled internal standards over structural analogs lies in their near-identical chemical behavior, which non-labeled analogs cannot fully replicate, especially in complex matrices.

Table 1: Comparison of Analytical Method Performance for Dinotefuran

Internal StandardAnalytical MethodMatrixAccuracy (Recovery %)Precision (RSD %)Reference
This compound LC-MS/MS (Internal Calibration)Honey86.3 - 116.0% (general) 58.6% (negative bias for Dinotefuran at low conc.)1.4 - 20.8%[3]
Isotopically Labeled Standards UHPLC-MS/MSFruits, Vegetables, Cereals90.1 - 105.5%< 15.0%[4]
None GC-MS/MSFruits, Vegetables88.2 - 104.5%3.5 - 5.8%[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summarized protocols for the analysis of Dinotefuran using an isotopically labeled internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) and homogenize it.

  • Extraction:

    • Place a subsample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add a specific volume of water (if necessary, depending on the sample's water content).

    • Add the internal standard solution (e.g., this compound).

    • Add an extraction solvent, typically acetonitrile (B52724) (e.g., 10 mL).

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Shake vigorously for a specified time (e.g., 1 minute).

  • Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex for a specified time (e.g., 30 seconds).

  • Final Centrifugation and Collection: Centrifuge the d-SPE tube (e.g., at 10000 rpm for 2 minutes). The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the standard technique for the sensitive and selective quantification of neonicotinoids.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: Usually 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is standard for neonicotinoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Dinotefuran) and the internal standard (this compound).

    • Quantification: The concentration of Dinotefuran is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in the analysis of Dinotefuran using this compound as an internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing Sample Sample Homogenization Spike Spiking with This compound (IS) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Cleanup Dispersive SPE (PSA + C18) Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the analysis of Dinotefuran using an internal standard.

MRM_Concept Precursor_Dino Dinotefuran Precursor Ion Fragment_Dino Dinotefuran Fragment Ions Precursor_Dino->Fragment_Dino CID Precursor_IS This compound Precursor Ion Fragment_IS This compound Fragment Ions Precursor_IS->Fragment_IS CID Product_Dino Specific Product Ion Fragment_Dino->Product_Dino Product_IS Specific Product Ion Fragment_IS->Product_IS Detector Detector Product_Dino->Detector Product_IS->Detector

Caption: Principle of Multiple Reaction Monitoring (MRM) for Dinotefuran and its internal standard.

References

Dinotefuran Analysis: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide. We present a detailed overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) achieved by various techniques, supported by experimental data from peer-reviewed studies. This document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Comparative Analysis of LOD and LOQ

The selection of an analytical method for Dinotefuran analysis is critically dependent on the required sensitivity for a given sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV/DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques. The following table summarizes the reported LOD and LOQ values for Dinotefuran across various matrices using these methods.

Analytical MethodMatrixLODLOQReference
HPLC-UV/DAD
Pepper-0.01 mg/kg[1]
Soil10.0 µg/kg15.0 µg/kg
Soil20 µg/kg70 µg/kg[2]
Cucumber25 µg/kg80 µg/kg[2]
Soil10 µg/kg30 µg/kg[2]
Cucumber3 µg/kg10 µg/kg[2]
Melon0.02 - 0.05 mg/kg0.06 - 0.16 mg/kg[3]
LC-MS/MS
Soil0.03 µg/kg0.11 µg/kg[2]
Orange (pulp, peel, whole)0.03–0.10 mg/kg0.08–0.40 mg/kg[4][5]
Plum--[6]
GC-MS/MS
Fruits and Vegetables0.003 mg/kg0.01 mg/kg[7][8][9][10]

Experimental Protocols

Accurate and reproducible results in Dinotefuran analysis are contingent on meticulous adherence to validated experimental protocols. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique due to its simplicity and efficiency.[11][12][13][14]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS protocol is a popular choice for extracting pesticide residues from various food and environmental matrices.

a) Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of Dinotefuran into the acetonitrile phase.

  • Centrifuge at ≥1,500 rcf for 1-5 minutes to separate the organic and aqueous layers.

b) Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.

  • The dSPE tube contains a combination of sorbents to remove interfering matrix components. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes sugars, fatty acids, organic acids, and some pigments.

    • C18: Removes nonpolar interferences like fats.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols.

  • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Centrifuge for 1-5 minutes to pellet the sorbent.

  • The resulting supernatant is ready for analysis by HPLC-UV/DAD, LC-MS/MS, or GC-MS/MS.

Analytical Instrumentation and Conditions

a) High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD)

  • Column: Octadecylsilanized silica (B1680970) gel (C18) column (e.g., 4.6 mm i.d. x 150-250 mm, 3-5 µm particle size).[15][16]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. For example, a ratio of 60:40 (v/v) acetonitrile to water.[1]

  • Flow Rate: Typically around 0.8 mL/min.[1]

  • Column Temperature: Maintained at 40°C.[15][16]

  • Detection: UV detection at a wavelength of 270 nm.[15][16]

  • Injection Volume: 40 µL.[15][16]

b) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Column: A C18 column is typically used (e.g., 2.1 mm i.d. x 100-150 mm, 1.7-2.6 µm particle size).[17]

  • Mobile Phase: A gradient elution with acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at 40°C.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[16]

  • Monitoring Ions (m/z): The precursor ion for Dinotefuran is typically m/z 203.[16] Product ions for confirmation are monitored in Multiple Reaction Monitoring (MRM) mode.

c) Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

Due to the polarity of Dinotefuran, a solvent conversion step is often necessary for GC-MS/MS analysis.[7]

  • GC Column: A low to mid-polarity column is suitable.

  • Injector Temperature: 250°C in splitless mode.[7]

  • Oven Temperature Program: An example program starts at 50°C, ramps up to 125°C, and then to 260°C.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min).[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Ion Source Temperature: 230°C.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions (m/z): For Dinotefuran, a common quantifier transition is 157.0 > 113.0, with qualifier transitions such as 157.0 > 99.0 and 157.0 > 127.0.[7]

Analytical Workflow for Dinotefuran Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Dinotefuran residues in a given sample.

Dinotefuran_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup dSPE Cleanup (PSA, C18, GCB) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract HPLC_UV HPLC-UV/DAD Final_Extract->HPLC_UV LC_MSMS LC-MS/MS Final_Extract->LC_MSMS GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Confirmation Confirmation LC_MSMS->Confirmation GC_MSMS->Quantification GC_MSMS->Confirmation Reporting Reporting Quantification->Reporting Confirmation->Reporting

Caption: Workflow for Dinotefuran residue analysis.

References

Performance of Dinotefuran Analysis Across Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Dinotefuran (B1670701) in various food and environmental matrices. The performance of these methods, often employing Dinotefuran-d3 as an internal standard for enhanced accuracy, is critical for food safety, environmental monitoring, and residue analysis in agricultural products. The data presented is compiled from various studies to offer a clear perspective on the efficacy of different techniques.

Comparative Performance Data

The following tables summarize the performance of various analytical methods for Dinotefuran quantification in different matrices. These methods typically utilize this compound as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in extraction and instrument response.

Table 1: Performance in Food Matrices
MatrixAnalytical MethodExtraction/CleanupLinearity (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Fruits & VegetablesGC-MS/MSModified QuEChERS with solvent conversion0.001–2.00.0188.2–104.53.5–5.8[1][2]
PlumLC-MS/MSMethanol (B129727) extraction, d-SPE with PSA and C18≥0.998 (R²)-83.01–110.18≤8.91[3]
Grains, Legumes, Nuts, SeedsHPLC-UVAcetonitrile extraction, graphitized carbon black and neutral alumina (B75360) cartridge cleanup----[4]
Tea LeavesHPLC-UVAcetonitrile extraction, porous diatomaceous earth column chromatography----[4]
Watermelon, Cucumber, Rice, Milk, Egg, PorkUHPLC-MS/MSAcetonitrile with acetic acid extraction, d-SPE with various sorbents0.001-0.50.00173–1020.8–9.5 (intra-day), 3.0–12.8 (inter-day)[5]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detector; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; d-SPE: dispersive Solid Phase Extraction; PSA: Primary Secondary Amine.

Table 2: Performance in Environmental Matrices
MatrixAnalytical MethodExtraction/CleanupLinearityLOQRecovery (%)RSD (%)Reference
SoilHPLC-DADSolid-Liquid Extraction with Low-Temperature Purification (SLE-LTP), PSA cleanup15.0–140 µg/kg15.0 µg/kg--[6][7]
WaterHPLC-DADLiquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP)10.0–210 µg/L10.00 µg/L85.44–89.72<5.8[8][9]
SoilLC-MS/MSQuEChERS----[10]
SoilUPLC-MS/MSQuEChERS-70 µg/kg--[6]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; SLE-LTP: Solid-Liquid Extraction with Low-Temperature Purification; LLE-LTP: Liquid-Liquid Extraction with Low-Temperature Purification; PSA: Primary Secondary Amine; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols cited in the performance tables.

GC-MS/MS for Dinotefuran in Fruits and Vegetables[1][2]
  • Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed. The sample is homogenized with acetonitrile.

  • Cleanup and Solvent Conversion: The supernatant is collected after centrifugation. For GC-MS/MS compatibility, the solvent is evaporated to near dryness under a nitrogen stream at 40°C and then redissolved in n-hexane.

  • instrumental Analysis: The final solution is filtered and analyzed by GC-MS/MS. Detection is performed in multiple reaction monitoring (MRM) mode.

LC-MS/MS for Dinotefuran and its Metabolites in Plum[3]
  • Extraction: Samples are extracted with methanol due to the high polarity and water miscibility of Dinotefuran and its metabolites, which can be challenging for traditional QuEChERS methods using acetonitrile.

  • Cleanup: The extract is purified using a dispersive-solid phase extraction (d-SPE) procedure with primary secondary amine (PSA) and C18 sorbents.

  • instrumental Analysis: Analysis is performed by LC-MS/MS. Matrix-matched calibration curves are used for quantification to compensate for matrix effects.

SLE-LTP and HPLC-DAD for Dinotefuran in Soil[6][7][11]
  • Extraction: Solid-liquid extraction is performed with an acetonitrile:water (8:2 v/v) mixture. The sample is vortexed and then placed in a freezer at –20°C to freeze the aqueous phase, allowing for the separation of the organic extract.

  • Cleanup: An additional cleanup step using primary-secondary amine (PSA) adsorbent is performed to remove interferences.

  • instrumental Analysis: The final extract is analyzed by high-performance liquid chromatography with a diode-array detector (HPLC-DAD).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Dinotefuran in food and environmental matrices, from sample preparation to final data analysis.

Dinotefuran Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Instrumental Analysis cluster_results Results Sample Food or Environmental Matrix Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SLE-LTP) Homogenization->Extraction Internal_Standard Addition of This compound Centrifugation Centrifugation Extraction->Centrifugation Internal_Standard->Extraction During Extraction Cleanup Cleanup (d-SPE, Cartridge) Centrifugation->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Acquisition and Processing Analysis->Data_Processing Quantification Quantification of Dinotefuran Data_Processing->Quantification Reporting Reporting Quantification->Reporting

References

A Comparative Analysis of Dinotefuran Metabolism Versus Other Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of dinotefuran (B1670701) against other prominent neonicotinoid insecticides, including imidacloprid (B1192907), thiamethoxam (B1682794), and clothianidin. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the unique metabolic profile of dinotefuran.

Introduction: Structural Uniqueness of Dinotefuran

Neonicotinoids are a class of neuroactive insecticides that target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death[1]. While sharing a common mode of action, their metabolic fates can differ significantly based on their chemical structures. First-generation neonicotinoids like imidacloprid are characterized by a chloropyridinylmethyl moiety. The second generation, including thiamethoxam and its metabolite clothianidin, possess a chlorothiazolylmethyl group[2].

Dinotefuran, a third-generation neonicotinoid, is structurally distinct due to its tetrahydrofuranylmethyl group and the absence of a chlorine atom[3]. This unique structure influences its metabolic profile, often resulting in different biotransformation pathways compared to its predecessors.

Metabolic Pathways: A Comparative Overview

The metabolism of neonicotinoids is primarily carried out by Phase I and Phase II enzyme systems. Phase I reactions, largely mediated by cytochrome P450 monooxygenases (CYP450s) and aldehyde oxidases (AOXs), introduce or expose functional groups[4]. Phase II reactions involve conjugation of these groups to enhance water solubility and facilitate excretion[5].

Dinotefuran Metabolism

The metabolism of dinotefuran is characterized by multiple transformation pathways. Key reactions include:

  • Nitroreduction: The reduction of the nitro group is a common metabolic step.

  • N-Demethylation: Removal of the methyl group from the guanidine (B92328) moiety.

  • N-Methylene Hydroxylation: Hydroxylation of the methylene (B1212753) bridge.

  • Amine Cleavage: Scission of the molecule at the amine linkage.

  • Hydroxylation of the Tetrahydrofuran Ring: Addition of hydroxyl groups to the 2-, 4-, and 5-positions of the tetrahydrofuranylmethyl substituent[6].

These reactions lead to a variety of metabolites, with two of the main ones being 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN)[7].

Dinotefuran_Metabolism cluster_phase1 Phase I Metabolism parent Dinotefuran nitroreduct Nitroreduction Metabolites (e.g., DN) parent->nitroreduct Nitroreductase/ AOX demethyl N-Demethylation parent->demethyl CYP450 hydrox Hydroxylation (Tetrahydrofuran Ring) parent->hydrox CYP450 cleavage Amine Cleavage & Methylene Hydroxylation (e.g., UF) parent->cleavage CYP450

Fig. 1: Simplified metabolic pathway of Dinotefuran.
Metabolism of Other Neonicotinoids

Thiamethoxam and Clothianidin: Thiamethoxam is notable for acting as a pro-insecticide, as it is metabolized into the more potent neonicotinoid, clothianidin[7]. This conversion occurs in insects, plants, and mammals[7]. The metabolism of both compounds then proceeds through N-demethylation and nitroreduction[6].

Imidacloprid: The metabolism of imidacloprid, a first-generation neonicotinoid, is initiated by hydroxylation of the imidazolidine (B613845) ring, followed by dehydration to form imidacloprid-olefin, which retains high insecticidal activity[5]. Nitroreduction to nitrosoguanidine, aminoguanidine, and guanidine derivatives is another major pathway, largely carried out by cytosolic aldehyde oxidase (AOX)[4][5].

Thiamethoxam_Metabolism cluster_activation Metabolic Activation cluster_phase1 Further Phase I Metabolism tmx Thiamethoxam clo Clothianidin tmx->clo CYP450 (Oxidative Cleavage) demethyl_clo N-Desmethyl-Clothianidin clo->demethyl_clo CYP450 nitroreduct_clo Nitroreduced Metabolites clo->nitroreduct_clo Nitroreductase/ AOX

Fig. 2: Key metabolic pathway of Thiamethoxam to Clothianidin.

Data Presentation: Summary of Metabolites and Pharmacokinetics

The following tables summarize the major metabolites identified for dinotefuran and other neonicotinoids, along with available pharmacokinetic data. It is important to note that direct comparative studies under identical conditions are limited, and thus data should be interpreted within the context of the specific studies cited.

Table 1: Major Identified Metabolites of Selected Neonicotinoids in Mammals

NeonicotinoidMajor Metabolic ReactionsKey MetabolitesReference(s)
Dinotefuran Nitroreduction, N-Demethylation, Hydroxylation, Amine Cleavage1-methyl-3-(tetrahydro-3-furylmethyl) urea (UF), 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN)[6][7]
Imidacloprid Hydroxylation, Dehydration, Nitroreduction5-Hydroxy-imidacloprid, Imidacloprid-olefin, Desnitro-imidacloprid[5]
Thiamethoxam Oxidative Cleavage, N-Demethylation, NitroreductionClothianidin, N-Desmethyl-thiamethoxam[6][7]
Clothianidin N-Demethylation, NitroreductionN-Desmethyl-clothianidin, Nitroso-clothianidin[6]

Table 2: Comparative Pharmacokinetic Parameters

NeonicotinoidSpeciesParameterValueReference(s)
Dinotefuran RatHalf-life (t½)3.6 - 16.1 hours[8]
Dinotefuran TomatoHalf-life (t½)1.72 days[9]
Dinotefuran CucumberHalf-life (t½)3.18 days[9]
Acetamiprid TomatoHalf-life (t½)1.04 days[9]
Acetamiprid CucumberHalf-life (t½)1.18 days[9]
Thiamethoxam CompostHalf-life (t½)19.7 - 28.9 days[2]

Note: The variability in experimental systems (e.g., species, matrix) highlights the need for direct comparative studies.

Experimental Protocols

Reproducible experimental design is critical for studying xenobiotic metabolism. Below are generalized protocols for in vitro metabolism assays and subsequent analysis.

Protocol 1: In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a neonicotinoid using pooled liver microsomes from a relevant species (e.g., human, rat, insect).

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Dissolve the test neonicotinoid in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM). Create working solutions by diluting the stock in the phosphate buffer.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer, according to the manufacturer's instructions.

    • Obtain pooled liver microsomes from a commercial supplier and store them at -80°C until use.

  • Incubation Procedure:

    • On ice, thaw the liver microsomes. Dilute them in phosphate buffer to achieve the desired final protein concentration (typically 0.2-0.5 mg/mL)[10].

    • In a microcentrifuge tube or 96-well plate, combine the microsomal suspension and the neonicotinoid working solution. The final substrate concentration is typically 1 µM for stability assays[10].

    • Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

    • Include control incubations: a negative control without the NADPH regenerating system to assess non-CYP450 degradation, and a positive control with a compound of known metabolic stability (e.g., verapamil) to validate the assay[10].

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)[10].

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to new tubes or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Neonicotinoids and Metabolites

This protocol describes a general method for the quantification of the parent neonicotinoid and its metabolites.

  • Instrumentation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS)[6][11].

    • Equip the system with a suitable reversed-phase column, such as a C18 or HSS T3 column[6][11].

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[6].

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate[6].

    • Flow Rate: Typically 0.3-0.4 mL/min.

    • Gradient Elution: Develop a gradient program that provides adequate separation of the parent compound from its metabolites and matrix components. For example, start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 10-15 minutes to elute the compounds[6].

    • Column Temperature: Maintain at a constant temperature, typically 40°C[6].

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common for neonicotinoids[5].

    • Detection Mode: Multiple Reaction Monitoring (MRM). For each analyte (parent and metabolites), optimize at least two precursor-to-product ion transitions for quantification and confirmation.

    • Parameter Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each specific analyte and transition to achieve maximum sensitivity.

  • Data Analysis:

    • Generate a calibration curve using matrix-matched standards at multiple concentration levels.

    • Quantify the concentration of the parent compound remaining at each time point.

    • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percentage of parent compound remaining versus time.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Sample Processing cluster_analysis 4. Analysis reagents Prepare Buffers, Cofactors (NADPH), & Test Compound Stocks mix Combine Microsomes & Test Compound reagents->mix microsomes Thaw & Dilute Liver Microsomes microsomes->mix prewarm Pre-incubate at 37°C mix->prewarm start_rxn Initiate Reaction with NADPH prewarm->start_rxn sampling Collect Samples at Time Points start_rxn->sampling quench Terminate Reaction (Ice-cold Acetonitrile + IS) sampling->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data Quantification & Kinetic Analysis lcms->data

Fig. 3: Experimental workflow for in vitro neonicotinoid metabolism.

References

Safety Operating Guide

Safe Disposal of Dinotefuran-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of Dinotefuran-d3, a deuterated neonicotinoid insecticide, is paramount for laboratory safety and environmental protection. Adherence to established protocols minimizes risks of contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, gloves, and goggles to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or aerosols.[2] In the event of a spill, immediately clean the area to prevent the dispersal of dust.[3][4] Absorb the spill with an inert material, place it in a designated chemical waste container, and wash the affected area with soap and water.[3][4]

**Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be managed by a licensed disposal company.[2] The following steps outline the process for preparing the waste for collection:

  • Waste Identification and Segregation :

    • Clearly label all waste containing this compound.

    • Segregate this compound waste from other laboratory waste streams to avoid cross-contamination.

  • Containerization :

    • Use closable, labeled salvage containers for solid waste.[1]

    • For liquid waste, use tightly sealed, non-reactive containers.

    • Ensure containers are in good condition and free from leaks.

  • Rinsate Management :

    • For empty containers, triple rinse with a suitable solvent.[5]

    • Collect the rinsate and treat it as hazardous waste. Do not pour rinsate down the drain.[6] The collected rinsate can be used to dilute the next day's solutions or must be disposed of as hazardous waste.[6]

  • Storage :

    • Store waste containers in a cool, well-ventilated, and designated hazardous waste storage area.[1]

    • Keep containers away from sources of ignition.[1]

  • Arranging for Disposal :

    • Contact a licensed waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Contaminated Materials: Any materials, such as PPE or absorbent pads, that come into contact with this compound must be treated as hazardous waste and disposed of accordingly.[1]

Environmental Protection

It is critical to prevent the release of this compound into the environment. Do not discharge the product or its waste into drains, rivers, or other bodies of water.[1][2][7] Dinotefuran is very toxic to aquatic life with long-lasting effects.[7]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key physical and toxicological properties of Dinotefuran, which are critical for risk assessment and proper handling.

PropertyValueSource
Chemical Formula C7H14N4O3PubChem
Molar Mass 202.21 g/mol PubChem
Oral LD50 (rat) 2,450 mg/kg[7]
Water Solubility 39.8 g/L (20°C)[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dinotefuran_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated identify Identify & Segregate Waste start->identify spill Accidental Spill Occurs start->spill Potential Event containerize Properly Containerize & Label identify->containerize store Store in Designated Hazardous Waste Area containerize->store contact Contact Licensed Disposal Company store->contact provide_sds Provide Safety Data Sheet contact->provide_sds schedule Schedule Waste Pickup provide_sds->schedule end Waste Disposed by Licensed Professional schedule->end contain Contain Spill with Inert Material spill->contain cleanup Clean & Decontaminate Area contain->cleanup dispose_spill Dispose of Contaminated Material as Hazardous Waste cleanup->dispose_spill dispose_spill->containerize

This compound Waste Disposal Workflow

References

Essential Safety and Operational Guide for Handling Dinotefuran-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Dinotefuran-d3. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Toxicology

This compound is a deuterated analog of Dinotefuran, a neonicotinoid insecticide. While the deuteration is unlikely to alter its primary toxicological properties, it should be handled with the same precautions as the parent compound. Dinotefuran is harmful if swallowed and is classified as toxic to aquatic life with long-lasting effects[1][2].

Summary of Toxicological Data:

MetricValueSpeciesRouteReference
Acute Oral LD50>2000 mg/kgRatOral[2]
Acute Dermal LD50>2000 mg/kgRatDermal[2]
Acute Inhalation LC50>2.94 mg/LRatInhalation[2]
Eye IrritationMild IrritationRabbit-[2]
Skin IrritationSlight IrritantRabbit-[2]
Skin SensitizationNot a sensitizerGuinea Pig-[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or butyl rubber. Never use cotton, leather, or canvas gloves[3].Prevents dermal absorption, which is a primary route of exposure[3][4].
Eyes Safety glasses with side shields or chemical safety gogglesANSI Z87.1 or EN 166 compliant[5][6].Protects against splashes and airborne particles.
Body Laboratory coat or chemical-resistant coverallsWoven cotton/polyester or non-woven fabrics like Tyvek®[4][7].Prevents contamination of personal clothing.
Respiratory NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2)Required when handling the powder outside of a fume hood or if dust formation is likely[5].Prevents inhalation of airborne particles.
Feet Closed-toe shoesLeather or other durable material.Protects feet from spills.

Safe Handling and Operational Plan

3.1. Engineering Controls:

  • Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize inhalation exposure[5].

  • Static Control: Take precautionary measures against static discharge when handling the powder to prevent dust explosions[1][8]. Use explosion-proof electrical equipment where necessary[8].

3.2. Procedural Workflow for Handling:

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct Proceed to Experiment exp_transfer Transfer Solutions exp_conduct->exp_transfer clean_decon Decontaminate Glassware & Surfaces exp_transfer->clean_decon Proceed to Cleanup clean_dispose_liquid Dispose of Liquid Waste clean_decon->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_decon->clean_dispose_solid clean_ppe Doff and Dispose of PPE clean_dispose_liquid->clean_ppe clean_dispose_solid->clean_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.